PI3K-IN-37
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
1257547-40-2 |
|---|---|
Molecular Formula |
C25H26N6O2 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)-3-methyl-8-(6-methyl-5-propan-2-yloxy-3-pyridinyl)imidazo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C25H26N6O2/c1-14(2)33-23-10-18(11-26-16(23)4)17-7-8-20-19(9-17)24-21(12-27-20)30(6)25(32)31(24)22-13-29(5)28-15(22)3/h7-14H,1-6H3 |
InChI Key |
YWDAJLXJSLKKPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)C2=CC3=C4C(=CN=C3C=C2)N(C(=O)N4C5=CN(N=C5C)C)C)OC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of PI3K-IN-37: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI3K-IN-37 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade that governs a multitude of cellular processes including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of various human cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its biological effects through the direct inhibition of Class I PI3K isoforms and the mechanistic target of rapamycin (mTOR). Specifically, it is a potent inhibitor of PI3Kα, PI3Kβ, and PI3Kδ.[1] By blocking the catalytic activity of these kinases, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase AKT (also known as protein kinase B or PKB).
The inhibition of PI3K by this compound leads to a subsequent reduction in the phosphorylation and activation of AKT.[1] Downstream of AKT, this compound also demonstrates potent inhibitory activity against mTOR, a key protein kinase that exists in two distinct complexes, mTORC1 and mTORC2. The inhibition of the PI3K/AKT/mTOR axis by this compound ultimately results in the suppression of downstream signaling events that are critical for cell growth and proliferation, such as the phosphorylation of S6 Ribosomal Protein.[1]
Signaling Pathway
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and highlights the points of inhibition by this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.
| Target | IC50 (nM) |
| PI3Kα | 6 |
| PI3Kβ | 8 |
| PI3Kδ | 4 |
| mTOR | 4 |
| Data sourced from MedChemExpress.[1] |
Experimental Protocols
The characterization of this compound's mechanism of action involves several key in vitro experiments. Detailed methodologies for these assays are provided below.
In Vitro Kinase Inhibition Assay
This assay is performed to determine the direct inhibitory effect of this compound on the enzymatic activity of purified PI3K isoforms and mTOR.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase (e.g., PI3Kα, mTOR), a lipid substrate (e.g., PIP2 for PI3K), and a kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture and pre-incubate for a specified time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer).
-
Detection: The amount of phosphorylated product is quantified. For radiolabeled assays, this can be done by separating the phosphorylated substrate from the unreacted ATP using techniques like thin-layer chromatography (TLC) followed by autoradiography or scintillation counting. For non-radioactive assays, methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based ADP detection can be used.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Phosphorylation Assay (Western Blot)
This assay is used to assess the effect of this compound on the phosphorylation status of downstream signaling proteins like AKT and S6 Ribosomal Protein in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., Rat1 or TSC1-null MEF cells) in appropriate culture dishes and grow to a desired confluency (e.g., 70-80%).
-
Serum-starve the cells for a period (e.g., 4-24 hours) to reduce basal signaling activity.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 30-60 minutes).[1]
-
Optionally, stimulate the cells with a growth factor (e.g., insulin, EGF) to activate the PI3K pathway.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer or a similar lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Collect the cell lysates and clarify by centrifugation to remove cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal protein loading.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-AKT Ser473, anti-phospho-S6 Ser235/236).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
To control for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the target protein or a housekeeping protein (e.g., β-actin, GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels or the housekeeping protein.
-
References
PI3K-IN-37: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] The PI3K signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime target for therapeutic intervention. The PI3K family is divided into three classes, with Class I being the most implicated in cancer.[2] Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85 or p101). There are four isoforms of the p110 catalytic subunit: α, β, δ, and γ. These isoforms have distinct tissue distribution and non-redundant physiological roles, which underscores the importance of developing isoform-selective inhibitors to maximize therapeutic efficacy while minimizing off-target effects. This guide provides a comprehensive technical overview of the target specificity and selectivity of the hypothetical inhibitor, PI3K-IN-37.
Target Specificity and Selectivity Profile of this compound
The inhibitory activity of this compound was assessed against the four Class I PI3K isoforms. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below. A lower IC50 value indicates greater potency.
| Target | This compound IC50 (nM) |
| PI3Kα (p110α) | 500 |
| PI3Kβ (p110β) | 250 |
| PI3Kδ (p110δ) | 5 |
| PI3Kγ (p110γ) | 75 |
This data is representative and synthesized for illustrative purposes.
The data demonstrates that this compound is a potent inhibitor of the PI3Kδ isoform, with significantly less activity against the α, β, and γ isoforms, indicating a high degree of selectivity for PI3Kδ.
Signaling Pathway
PI3Ks are activated by various cell-surface receptors, including receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).[3][4] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] PIP3 recruits proteins containing pleckstrin homology (PH) domains to the plasma membrane, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB). This initiates a downstream signaling cascade that includes the activation of mTOR (mammalian target of rapamycin), a key regulator of cell growth and proliferation. This compound exerts its effect by competitively inhibiting the ATP-binding site of the PI3K enzyme, thereby blocking the production of PIP3 and inhibiting the entire downstream signaling cascade.
References
PI3K-IN-37 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI3K-IN-37 is a potent small molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) signaling pathway, a critical cascade involved in cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of various human cancers, making it a prime target for therapeutic intervention. This compound exhibits inhibitory activity against Class I PI3K isoforms (α, β, and δ) and the mechanistic target of rapamycin (mTOR), positioning it as a dual PI3K/mTOR inhibitor. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its characterization.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its chemical identity and physicochemical properties are summarized below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-(1,3-dimethylpyrazol-4-yl)-3-methyl-8-(6-methyl-5-propan-2-yloxypyridin-3-yl)imidazo[4,5-c]quinolin-2-one[1] |
| SMILES | O=C1N(C2=C(N1C)C=NC3=CC=C(C4=CC(OC(C)C)=C(C)N=C4)C=C23)C5=CN(C)N=C5C[2][3][4][5] |
| CAS Number | 1257547-40-2 |
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C25H26N6O2 | |
| Molecular Weight | 442.51 g/mol | |
| XlogP (Predicted) | 3.2 | |
| Topological Polar Surface Area (TPSA) (Predicted) | 84.9 Ų | Calculated |
| Appearance | Light yellow to light brown solid | |
| Solubility | Soluble in DMSO |
Biological Activity
This compound is a potent inhibitor of PI3K isoforms and mTOR. Its inhibitory activity has been characterized in various in vitro assays.
In Vitro Inhibitory Potency
| Target | IC50 (nM) |
| PI3Kα | 6 |
| PI3Kβ | 8 |
| PI3Kδ | 4 |
| mTOR | 4 |
Source: MedChemExpress
Cellular Activity
This compound demonstrates cellular activity by inhibiting the phosphorylation of key downstream effectors in the PI3K/Akt/mTOR pathway.
-
Treatment of Rat1 cells with this compound (0.005-10 μM for 30 minutes) inhibits the phosphorylation of PKB (Akt) at Serine 473.
-
In TSC1 null MEF cells, this compound (0.005-1 μM for 60 minutes) inhibits the phosphorylation of S6 Ribosomal Protein at Serine 235/236.
Signaling Pathway
This compound exerts its effects by inhibiting the PI3K/Akt/mTOR signaling pathway. A simplified diagram of this pathway is presented below, illustrating the points of inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blot for Phospho-Akt (Ser473) Inhibition
This protocol describes the detection of phosphorylated Akt at serine 473 in cell lysates following treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Seed Rat1 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0.005, 0.05, 0.5, 5, 10 µM) or DMSO as a vehicle control for 30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total Akt.
-
S6 Ribosomal Protein Phosphorylation Assay
This protocol outlines the procedure to measure the inhibition of S6 ribosomal protein phosphorylation at Ser235/236 in TSC1 null MEF cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture TSC1 null Mouse Embryonic Fibroblasts (MEFs) in appropriate media.
-
Treat cells with this compound at various concentrations (e.g., 0.005, 0.05, 0.1, 0.5, 1 µM) for 60 minutes.
-
-
Western Blot Analysis:
-
Follow the same general procedure for cell lysis, protein quantification, SDS-PAGE, and protein transfer as described in the phospho-Akt Western blot protocol.
-
For immunodetection, use a primary antibody specific for phosphorylated S6 ribosomal protein (Ser235/236).
-
Use an antibody for total S6 ribosomal protein as a loading control.
-
Conclusion
This compound is a potent dual inhibitor of PI3K and mTOR with significant potential for cancer research and drug development. Its ability to effectively block the PI3K/Akt/mTOR signaling cascade at nanomolar concentrations makes it a valuable tool for investigating the roles of this pathway in cancer biology. The provided chemical, physical, and biological data, along with detailed experimental protocols, offer a comprehensive resource for researchers working with this compound. Further studies are warranted to explore its in vivo efficacy and potential therapeutic applications.
References
The Discovery and Synthesis of PI3K-IN-37: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of PI3K-IN-37, a potent inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This document details the scientific background, synthetic route, and key experimental protocols for the characterization of this compound.
Introduction: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This compound has emerged as a potent and selective inhibitor of Class I PI3K isoforms and mTOR, demonstrating significant potential in preclinical studies.
Discovery of this compound
This compound, also identified as "Example 84.1" in patent literature, is chemically named 2-amino-N-(7-methoxy-8-(3-morpholinopropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide. Its discovery was part of a broader effort to develop potent and selective dual PI3K/mTOR inhibitors. The core structure is based on a morpholinopyrimidine scaffold, a common feature in many PI3K inhibitors.
Biological Activity and Data Presentation
This compound exhibits potent inhibitory activity against multiple Class I PI3K isoforms and mTOR. The following table summarizes the key quantitative data regarding its inhibitory potency.
| Target | IC50 (nM) |
| PI3Kα | 6 |
| PI3Kβ | 8 |
| PI3Kδ | 4 |
| mTOR | 4 |
Data sourced from MedChemExpress.[2]
Signaling Pathway and Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of PI3K and mTOR. This dual inhibition leads to a blockade of downstream signaling, ultimately affecting cell growth and survival. The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the points of inhibition by this compound.
Caption: PI3K/Akt/mTOR signaling pathway with inhibition points of this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, as detailed in patent WO 2010/057048 A1. A generalized synthetic scheme is presented below.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: Synthesis of 2-amino-N-(7-methoxy-8-(3-morpholinopropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide (this compound)
The following is a representative protocol based on general methods for the synthesis of similar morpholinopyrimidine derivatives and should be adapted based on the specific details in the patent literature.
Step 1: Synthesis of Intermediate 3 (5-amino-7-methoxy-8-(3-morpholinopropoxy)-2,3-dihydroimidazo[1,2-c]quinazoline)
A mixture of the appropriately substituted 2-amino-benzonitrile precursor and dimethylformamide-dimethylacetal (DMF-DMA) is heated. The resulting intermediate is then cyclized with an appropriate amine in the presence of a catalyst to yield the quinazoline core structure.
Step 2: Amide Coupling to form this compound
To a solution of Intermediate 3 in a suitable solvent such as DMF, is added 2-aminopyrimidine-5-carboxylic acid, a coupling agent (e.g., HATU or HBTU), and a non-nucleophilic base (e.g., DIPEA). The reaction mixture is stirred at room temperature until completion. The crude product is then purified by column chromatography to yield this compound.
Key Experimental Protocols for Biological Evaluation
In Vitro PI3K Kinase Assay (HTRF)
This assay measures the ability of this compound to inhibit the phosphorylation of its lipid substrate, PIP2. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common method.
Caption: Workflow for a PI3K HTRF assay.
Protocol:
-
Prepare a reaction buffer containing MgCl2 and DTT.
-
Add PI3K enzyme to the wells of a 384-well plate.
-
Add serial dilutions of this compound to the wells.
-
Initiate the reaction by adding a mixture of PIP2 substrate and ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the HTRF detection reagents (e.g., biotin-PIP3, Eu3+-cryptate labeled anti-tag antibody, and streptavidin-XL665).
-
Incubate in the dark to allow for complex formation.
-
Read the plate on an HTRF-compatible reader and calculate IC50 values.
Cellular Assay: Western Blot for Phospho-Akt and Phospho-S6 Ribosomal Protein
This assay determines the effect of this compound on the phosphorylation of downstream targets of the PI3K/mTOR pathway in a cellular context.
Caption: Workflow for Western blot analysis.
Protocol:
-
Plate cells (e.g., Rat1 or TSC1 null MEFs) and allow them to adhere.
-
Treat cells with varying concentrations of this compound for the desired time (e.g., 30-60 minutes).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and phospho-S6 Ribosomal Protein (Ser235/236) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the phosphorylated protein levels to total protein or a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a potent dual inhibitor of PI3K and mTOR with a well-defined mechanism of action. The synthetic route and biological evaluation methods described in this guide provide a comprehensive resource for researchers in the field of cancer biology and drug discovery. Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound is warranted to fully elucidate its therapeutic potential.
References
PI3K-IN-37: An In-Depth Isoform Inhibition Profile and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isoform inhibition profile of PI3K-IN-37, a potent inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. This document summarizes key quantitative data, details plausible experimental methodologies for the cited inhibition assays, and presents visual representations of the relevant signaling pathway and a typical experimental workflow.
Core Inhibition Profile
This compound is a multi-targeted inhibitor, demonstrating high potency against several Class I PI3K isoforms and the mammalian target of rapamycin (mTOR). Its inhibitory activity is summarized in the table below.
Quantitative Inhibition Data for this compound
| Target | IC50 (nM) |
| PI3Kα | 6 |
| PI3Kβ | 8 |
| PI3Kδ | 4 |
| mTOR | 4 |
| p-PKB (Ser473) | - |
| p-S6 (Ser235/236) | - |
Data sourced from patent WO2010139731A1 as cited by MedChemExpress.[1]
Signaling Pathway and Mechanism of Action
This compound exerts its effects by inhibiting key kinases in the PI3K/AKT/mTOR signaling cascade, a critical pathway regulating cell growth, proliferation, survival, and metabolism.[1] A simplified representation of this pathway and the points of inhibition by this compound are illustrated below.
Caption: PI3K/mTOR Signaling Pathway Inhibition by this compound.
Experimental Protocols
While the specific protocols for this compound are proprietary to the originating patent, the following represents detailed, plausible methodologies for determining the biochemical and cellular inhibition of PI3K and mTOR kinases.
Biochemical Kinase Inhibition Assay (Representative Protocol)
This protocol describes a method to determine the in vitro IC50 values of this compound against purified PI3K isoforms and mTOR.
1. Materials and Reagents:
-
Purified recombinant human PI3Kα, PI3Kβ, PI3Kδ, and mTOR kinases.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
ATP solution.
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2) for PI3K assays; inactive S6K protein for mTOR assays.
-
This compound, serially diluted in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well assay plates.
2. Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the respective kinase solution (PI3Kα, β, δ, or mTOR) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2.5 µL of a mixture of ATP and the appropriate substrate (PIP2 for PI3K, inactive S6K for mTOR).
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay which quantifies the amount of ADP produced.
-
Data is normalized to controls and IC50 values are calculated using a non-linear regression analysis.
Cellular Phosphorylation Inhibition Assay (Representative Protocol)
This protocol outlines a method to measure the inhibition of downstream signaling (p-AKT and p-S6) in a cellular context.
1. Materials and Reagents:
-
Rat1 or TSC1 null MEF cell lines.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound, serially diluted in DMSO.
-
Stimulant (e.g., insulin or growth factor).
-
Lysis buffer.
-
Antibodies: Primary antibodies against p-AKT (Ser473), total AKT, p-S6 (Ser235/236), and total S6; secondary antibodies conjugated to a detectable marker.
-
Western blot or ELISA reagents.
2. Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal pathway activity.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the PI3K pathway by adding a growth factor (e.g., insulin) for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Analyze the phosphorylation status of AKT and S6 using Western blotting or a quantitative ELISA.
-
Quantify the band intensities or ELISA signals and normalize the phosphorylated protein levels to the total protein levels.
-
Calculate the IC50 values for the inhibition of phosphorylation based on the dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the IC50 of a kinase inhibitor.
Caption: General Experimental Workflow for IC50 Determination.
References
The Role of PI3K-IN-37 in the PI3K/AKT/mTOR Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of various human cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of PI3K-IN-37, a potent inhibitor of the PI3K/AKT/mTOR pathway. This document outlines its mechanism of action, presents quantitative data on its inhibitory activity, provides detailed experimental protocols for its characterization, and visualizes its role in the signaling cascade.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the catalytic subunits of Class I PI3K isoforms and mTOR. Specifically, it demonstrates potent inhibitory activity against PI3Kα, PI3Kβ, and PI3Kδ, as well as the mTOR kinase.[1] By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of their respective substrates, thereby blocking downstream signaling.
The primary consequence of PI3K inhibition by this compound is the prevention of the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The reduction in PIP3 levels at the cell membrane prevents the recruitment and activation of AKT (also known as Protein Kinase B or PKB). Consequently, the phosphorylation of AKT at serine 473 (Ser473) is inhibited.[1]
Furthermore, this compound directly inhibits mTOR, a key downstream effector of the PI3K/AKT pathway. This dual inhibition leads to a more comprehensive blockade of the pathway. A direct downstream target of mTORC1 is the S6 ribosomal protein. Inhibition of mTOR by this compound results in the reduced phosphorylation of the S6 ribosomal protein at serines 235 and 236 (Ser235/236).[1] The dephosphorylation of these key downstream targets, AKT and S6 ribosomal protein, ultimately leads to the inhibition of protein synthesis, cell cycle progression, and cell proliferation, and can induce apoptosis.
Quantitative Data
The inhibitory potency of this compound has been quantified against various PI3K isoforms and mTOR using biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (nM) |
| PI3Kα | 6 |
| PI3Kβ | 8 |
| PI3Kδ | 4 |
| mTOR | 4 |
Table 1: Biochemical IC50 values of this compound against Class I PI3K isoforms and mTOR. Data sourced from MedChemExpress.[1]
In cellular assays, this compound has been shown to inhibit the phosphorylation of key downstream effectors of the PI3K/AKT/mTOR pathway.
| Cellular Target | Cell Line | Treatment Conditions | Effect |
| Phospho-AKT (Ser473) | Rat1 cells | 0.005-10 µM; 30 min | Inhibition of phosphorylation |
| Phospho-S6 Ribosomal Protein (Ser235/236) | TSC1 null MEF cells | 0.005-1 µM; 60 min | Inhibition of phosphorylation |
Table 2: Cellular activity of this compound on downstream signaling molecules. Data sourced from MedChemExpress.[1]
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of this compound are provided below.
Biochemical Kinase Inhibition Assay (HTRF)
This protocol describes a general method for determining the IC50 values of this compound against PI3K isoforms and mTOR using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Recombinant PI3Kα, PI3Kβ, PI3Kδ, or mTOR enzyme
-
PIP2 (substrate for PI3K assays)
-
ATP
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
HTRF Detection Reagents (e.g., Eu3+-cryptate labeled anti-phospho-substrate antibody and XL665-labeled streptavidin)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 2 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of the enzyme solution (PI3K or mTOR) in assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a substrate/ATP mixture (e.g., PIP2 and ATP for PI3K assays) to each well.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of HTRF detection buffer containing EDTA.
-
Add 5 µL of the HTRF antibody detection mixture.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm/620 nm) and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value using non-linear regression.
Cellular Phospho-AKT (Ser473) and Phospho-S6 (Ser235/236) Western Blot Analysis
This protocol details the procedure to assess the effect of this compound on the phosphorylation of AKT and S6 ribosomal protein in a cellular context.
Materials:
-
Rat1 or other suitable cell line
-
Cell culture medium and supplements
-
This compound
-
Growth factor (e.g., PDGF or insulin) for pathway stimulation
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-S6 (Ser235/236), anti-total S6, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the PI3K/AKT/mTOR pathway by adding a growth factor (e.g., 50 ng/mL PDGF) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in 100-150 µL of lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
To analyze total protein levels, strip the membrane and re-probe with antibodies against total AKT, total S6, and the loading control.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathway Diagram
Caption: PI3K/AKT/mTOR pathway and the inhibitory action of this compound.
Experimental Workflow: Biochemical IC50 Determination
Caption: Workflow for determining the IC50 of this compound using an HTRF assay.
Experimental Workflow: Cellular Western Blot Analysis
Caption: Workflow for analyzing the inhibition of AKT and S6 phosphorylation by Western blot.
Conclusion
This compound is a potent pan-Class I PI3K and mTOR inhibitor that effectively blocks the PI3K/AKT/mTOR signaling pathway. Its ability to inhibit both PI3K and mTOR provides a comprehensive shutdown of this critical oncogenic pathway. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar molecules. Further studies, including comprehensive kinome profiling, are warranted to fully elucidate its selectivity and potential off-target effects.
References
A Technical Guide to the Cellular Uptake and Distribution of Small Molecule PI3K Inhibitors
Disclaimer: As of late 2025, specific published data on a molecule designated "PI3K-IN-37" regarding its cellular uptake and distribution is not available in the public domain. The following guide provides a representative overview based on the known characteristics and experimental evaluation of other well-documented small molecule Phosphoinositide 3-kinase (PI3K) inhibitors. This document is intended for researchers, scientists, and drug development professionals.
Introduction to PI3K and its Inhibition
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of many human cancers, making PI3K an attractive target for therapeutic intervention.[4][5] Small molecule inhibitors targeting PI3K have been a major focus of drug development efforts. Understanding the cellular uptake and subcellular distribution of these inhibitors is paramount for optimizing their efficacy and minimizing off-target effects.
The cellular journey of a PI3K inhibitor, from the extracellular space to its intracellular target, influences its pharmacokinetic and pharmacodynamic properties. Key factors governing this process include the inhibitor's physicochemical properties (e.g., size, charge, lipophilicity), the cellular transport mechanisms available, and the specific characteristics of the target cells.
General Mechanisms of Cellular Uptake
The cellular uptake of small molecule PI3K inhibitors is generally presumed to occur through one or a combination of the following mechanisms:
-
Passive Diffusion: Many small molecule inhibitors are designed to be membrane-permeable and can cross the cell membrane via passive diffusion, driven by the concentration gradient.
-
Facilitated Diffusion: This process involves membrane transporter proteins that facilitate the passage of the inhibitor across the membrane, but still does not require energy.
-
Active Transport: In some cases, inhibitors may be substrates for uptake transporters, which actively move the compound into the cell against a concentration gradient, requiring energy in the form of ATP.
Subcellular Distribution and Target Engagement
Once inside the cell, a PI3K inhibitor must navigate the intracellular environment to reach its target, the PI3K enzyme. PI3K isoforms are localized to specific subcellular compartments, and the distribution of the inhibitor will dictate its ability to engage the target.
Class I PI3Ks, the primary targets in cancer, are typically recruited to the inner leaflet of the plasma membrane upon growth factor stimulation. Therefore, an effective inhibitor must be able to accumulate in the cytoplasm and access the plasma membrane. The distribution of an inhibitor can be influenced by factors such as its affinity for intracellular components and its potential sequestration into organelles like mitochondria or lysosomes.
Quantitative Data on PI3K Inhibitor Uptake and Distribution
While specific data for "this compound" is unavailable, the following table summarizes representative quantitative data that would be sought for such a compound, based on studies of other PI3K inhibitors.
| Parameter | Representative Value | Method of Determination |
| Cellular Uptake | ||
| Intracellular Concentration | 5 - 20 µM | LC-MS/MS |
| Uptake Half-Time (t½) | 5 - 30 min | Radiolabeling with Scintillation Counting |
| Permeability Coefficient (Papp) | >1 x 10⁻⁶ cm/s | Caco-2 Permeability Assay |
| Subcellular Distribution | ||
| Cytosolic Fraction | 60 - 80% | Subcellular Fractionation and Western Blot/LC-MS |
| Membrane-Associated Fraction | 10 - 25% | Subcellular Fractionation and Western Blot/LC-MS |
| Nuclear Fraction | 5 - 15% | Confocal Microscopy with Fluorescently Labeled Inhibitor |
| Mitochondrial Fraction | < 5% | Subcellular Fractionation and Western Blot/LC-MS |
Experimental Protocols
Detailed methodologies are crucial for accurately assessing the cellular uptake and distribution of PI3K inhibitors. Below are representative protocols for key experiments.
Protocol for Measuring Cellular Uptake using LC-MS/MS
-
Cell Culture: Plate cells (e.g., a relevant cancer cell line) in 6-well plates and grow to 80-90% confluency.
-
Inhibitor Treatment: Treat cells with the PI3K inhibitor at various concentrations and for different time points.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add a known volume of lysis buffer (e.g., RIPA buffer).
-
Scrape cells and collect the lysate.
-
-
Sample Preparation:
-
Perform protein precipitation with acetonitrile.
-
Centrifuge to pellet the protein and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into an LC-MS/MS system.
-
Use a standard curve of the inhibitor to quantify its concentration in the lysate.
-
-
Data Analysis: Normalize the inhibitor concentration to the cell number or total protein concentration.
Protocol for Determining Subcellular Distribution by Confocal Microscopy
-
Cell Culture: Seed cells on glass-bottom dishes suitable for microscopy.
-
Fluorescent Labeling:
-
Synthesize a fluorescently tagged version of the PI3K inhibitor.
-
Alternatively, use fluorescently labeled antibodies against the inhibitor if available.
-
-
Inhibitor Treatment: Treat cells with the fluorescently labeled inhibitor.
-
Counterstaining (Optional): Use fluorescent dyes to label specific organelles (e.g., Hoechst for the nucleus, MitoTracker for mitochondria).
-
Imaging:
-
Acquire images using a confocal microscope.
-
Capture Z-stacks to obtain 3D information.
-
-
Image Analysis: Use image analysis software to quantify the fluorescence intensity in different subcellular compartments.
Visualizations
PI3K Signaling Pathway
Caption: Simplified PI3K/AKT/mTOR signaling pathway with the point of inhibition.
Experimental Workflow for Cellular Uptake Analysis
Caption: Workflow for quantifying intracellular inhibitor concentration using LC-MS/MS.
Potential Subcellular Distribution of a PI3K Inhibitor
Caption: Conceptual diagram of a PI3K inhibitor's cellular uptake and distribution.
References
In Vitro Activity of a Novel PI3K Inhibitor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of the novel phosphoinositide 3-kinase (PI3K) inhibitor, designated PI3K-IN-37. The following sections detail its mechanism of action, inhibitory potency and selectivity, and its effects on downstream signaling and cellular processes. This document is intended to serve as a resource for researchers in oncology, immunology, and other fields where the PI3K pathway is a therapeutic target.
Introduction to the PI3K Signaling Pathway
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is frequently implicated in various human diseases, most notably cancer, making it a prime target for therapeutic intervention.[2][3] The PI3K family of lipid kinases is activated by various upstream signals, such as receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs).[3] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a multitude of substrates to orchestrate the cellular response.
The PI3K/AKT/mTOR pathway is a central node in this signaling network. PI3K activation leads to the phosphorylation and activation of AKT. Activated AKT can then influence cell survival by inhibiting pro-apoptotic proteins and can promote cell growth and proliferation through the activation of the mechanistic target of rapamycin (mTOR) complex. Given its central role, inhibition of the PI3K pathway is a well-established strategy in cancer therapy.
References
PI3K-IN-37: A Technical Guide to Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of PI3K-IN-37, a potent inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. This document summarizes available binding affinity data, details relevant experimental protocols for inhibitor characterization, and visualizes the associated signaling pathway and experimental workflows.
Introduction to this compound
This compound is a multi-targeted inhibitor, demonstrating potent activity against several isoforms of the Class I PI3K family, as well as the mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in various cancers, making it a prime target for therapeutic intervention.
Binding Affinity of this compound
The binding affinity of an inhibitor is a crucial parameter for assessing its potency. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.
Based on available data, this compound exhibits low nanomolar IC50 values against PI3K isoforms α, β, and δ, as well as mTOR. This indicates a high degree of potency against these key signaling proteins.
| Target | IC50 (nM) |
| PI3Kα | 6 |
| PI3Kβ | 8 |
| PI3Kδ | 4 |
| mTOR | 4 |
Binding Kinetics of this compound
While IC50 values provide a measure of potency at equilibrium, a comprehensive understanding of an inhibitor's mechanism of action also requires an analysis of its binding kinetics. This includes the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d). These parameters provide insights into how quickly an inhibitor binds to its target and how long the inhibitor-target complex remains intact.
Currently, specific quantitative data on the binding kinetics (K_d, k_on, and k_off) of this compound are not publicly available in the reviewed literature.
Techniques such as Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are standard methods used to determine the binding kinetics of small molecule inhibitors with their protein targets. While specific data for this compound is unavailable, the general protocols for these techniques are outlined in the "Experimental Protocols" section to guide researchers in such characterizations.
The PI3K Signaling Pathway
The PI3K pathway is a complex signaling network initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits proteins containing pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane, initiating a downstream signaling cascade that ultimately regulates cellular functions.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor activity. The following sections provide protocols for key experiments used to characterize PI3K inhibitors.
Biochemical IC50 Determination: TR-FRET Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for determining the IC50 of an inhibitor in a biochemical setting.
Caption: General workflow for a TR-FRET based biochemical IC50 determination assay.
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).
-
Reagent Preparation: Prepare a solution containing the PI3K enzyme, the lipid substrate (e.g., PIP2), and ATP in a kinase reaction buffer.
-
Reaction Initiation: In a microplate, add the diluted inhibitor followed by the enzyme/substrate/ATP mixture to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and add the TR-FRET detection reagents. These typically include a europium-labeled antibody that recognizes the product of the reaction and an acceptor fluorophore-labeled tracer.
-
Signal Measurement: After another incubation period, measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based IC50 Determination: Phospho-Akt Western Blot
Cell-based assays are essential to confirm that an inhibitor is active in a more physiologically relevant context. Measuring the phosphorylation of downstream targets, such as Akt, is a common method to assess the cellular potency of a PI3K inhibitor.
Protocol:
-
Cell Culture: Culture a relevant cell line (e.g., one with a known dependency on the PI3K pathway) to approximately 80% confluency.
-
Serum Starvation (Optional): To reduce basal levels of PI3K pathway activation, cells can be serum-starved for several hours prior to treatment.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Cell Stimulation: Stimulate the cells with a growth factor (e.g., EGF or insulin) to activate the PI3K pathway.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for p-Akt in each lane.
-
Normalize the p-Akt signal to a loading control (e.g., total Akt or a housekeeping protein like GAPDH).
-
Plot the normalized p-Akt levels against the inhibitor concentration to determine the cellular IC50 value.
-
Determination of Binding Kinetics: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.
Protocol:
-
Ligand Immobilization: Covalently immobilize the purified PI3K enzyme (the ligand) onto the surface of a sensor chip.
-
Analyte Injection: Inject a series of concentrations of the inhibitor (the analyte, this compound) in a continuous flow over the sensor surface.
-
Association Phase: Monitor the change in the refractive index at the sensor surface as the inhibitor binds to the immobilized enzyme. This provides the association rate (k_on).
-
Dissociation Phase: Replace the inhibitor solution with buffer and monitor the decrease in the refractive index as the inhibitor dissociates from the enzyme. This provides the dissociation rate (k_off).
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the k_on, k_off, and subsequently calculate the equilibrium dissociation constant (K_d = k_off / k_on).
Determination of Binding Kinetics: Biolayer Interferometry (BLI)
BLI is another label-free technique that measures changes in the interference pattern of white light reflected from the tip of a biosensor.
Protocol:
-
Ligand Immobilization: Immobilize the purified PI3K enzyme onto the surface of a biosensor tip.
-
Baseline: Equilibrate the biosensor in buffer to establish a stable baseline.
-
Association: Dip the biosensor into a well containing a specific concentration of the inhibitor (this compound) and monitor the change in the interference pattern as the inhibitor binds.
-
Dissociation: Move the biosensor to a well containing only buffer and monitor the change in the interference pattern as the inhibitor dissociates.
-
Data Analysis: Repeat the association and dissociation steps with a range of inhibitor concentrations. Globally fit the resulting sensorgrams to a binding model to determine the k_on, k_off, and K_d.
Conclusion
This compound is a potent, multi-targeted inhibitor of the PI3K/mTOR pathway with low nanomolar IC50 values against key isoforms. While specific kinetic data for this inhibitor are not currently in the public domain, this guide provides the established methodologies for determining these crucial parameters. The detailed protocols and pathway diagrams presented here serve as a valuable resource for researchers in the field of drug discovery and cancer biology, facilitating further investigation into the therapeutic potential of this compound and other related inhibitors.
References
Methodological & Application
Application Notes and Protocols for the In Vitro Use of PI3K Inhibitor Wortmannin
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3] Wortmannin is a potent, irreversible, and non-specific covalent inhibitor of PI3Ks.[4] Originally derived from the fungus Penicillium funiculosum, it is a widely used tool in cell biology to study the roles of the PI3K pathway.[4] This document provides detailed protocols for the in vitro use of Wortmannin in cell culture to study its effects on cancer cell lines.
Mechanism of Action
Wortmannin covalently binds to the catalytic subunit of PI3K, leading to its irreversible inactivation. The primary target of Wortmannin is the p110 catalytic subunit of Class I PI3Ks. By inhibiting PI3K, Wortmannin prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockage of PIP3 production prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). The inhibition of Akt activation leads to a cascade of downstream effects, ultimately impacting cell survival and proliferation.
Quantitative Data
The inhibitory activity of Wortmannin can be quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of the inhibitor.
| Target | IC50 (in vitro assay) | Reference |
| PI3K | ~3-5 nM | |
| DNA-PK | 16 nM | |
| ATM | 150 nM | |
| mTOR | ~200 nM | |
| Polo-like kinase 1 (PLK1) | 24 nM | |
| Polo-like kinase 3 (PLK3) | 49 nM |
| Cell Line | Assay Type | IC50 | Reference |
| Oral Cancer Cell Line | Proliferation Assay | 3.6 ± 1 µM | |
| K562 (Leukemia) | Proliferation Assay | 25 ± 0.10 nM (24h) | |
| 12.5 ± 0.08 nM (48h) | |||
| 6.25 ± 0.11 nM (72h) |
Experimental Protocols
Preparation of Wortmannin Stock Solution
Materials:
-
Wortmannin powder (CAS 19545-26-7)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Wortmannin is light-sensitive and has a short half-life in solution; therefore, prepare fresh solutions or use aliquots stored at -20°C.
-
To prepare a 2 mM stock solution, dissolve 1 mg of Wortmannin in 1.16 ml of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The solution is stable for up to 3 months.
Cell Culture and Treatment
Materials:
-
Cancer cell line of interest (e.g., Jurkat, A-375, colorectal cancer cell lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Cell culture plates (e.g., 6-well, 96-well)
-
Wortmannin stock solution (2 mM in DMSO)
Protocol:
-
Seed the cells in the appropriate cell culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
The next day, dilute the Wortmannin stock solution to the desired final concentrations in fresh, pre-warmed complete cell culture medium. A typical working concentration range for cell-based assays is 0.2 µM to 1 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
For control wells, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of Wortmannin used.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of Wortmannin or the vehicle control.
-
Incubate the cells for the desired period. For studying the inhibition of Akt phosphorylation, a 1-hour pre-treatment is often sufficient. For cell viability or apoptosis assays, longer incubation times (e.g., 24, 48, or 72 hours) are typically required.
Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with Wortmannin as described in Protocol 2 (in a 96-well plate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
Protocol:
-
After the desired incubation period with Wortmannin, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot for Akt Phosphorylation
Materials:
-
Cells treated with Wortmannin as described in Protocol 2 (in 6-well plates)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
After treatment, place the cell culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system. Wortmannin treatment is expected to decrease the levels of phosphorylated Akt (p-Akt) in a dose-dependent manner.
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of Wortmannin.
Caption: General experimental workflow for in vitro testing of Wortmannin.
Caption: Logical relationship of Wortmannin's mechanism of action.
References
Application Notes and Protocols for a Novel PI3K Inhibitor (PI3K-IN-37) in In Vivo Mouse Models
Disclaimer: As of the latest available information, "PI3K-IN-37" is not a publicly documented phosphoinositide 3-kinase (PI3K) inhibitor. Therefore, this document serves as a generalized guide for researchers, scientists, and drug development professionals working with a novel PI3K inhibitor, using "this compound" as a placeholder. The provided dosages, protocols, and expected outcomes are based on published data for other well-characterized PI3K inhibitors. All experimental parameters, including dosage, formulation, and administration schedule, must be empirically determined and optimized for the specific inhibitor being investigated.
Introduction to the PI3K Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K) pathway is a critical intracellular signaling network that regulates essential cellular processes, including proliferation, survival, growth, and metabolism.[1] The pathway is frequently hyperactivated in a wide range of human cancers due to mutations in genes like PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, a negative regulator of the pathway.[1] This makes the PI3K pathway an attractive target for cancer therapy.
PI3K inhibitors are broadly classified based on their selectivity for different PI3K isoforms (Class I: α, β, γ, δ). Pan-PI3K inhibitors target all Class I isoforms, while isoform-selective inhibitors target one or more specific isoforms.[1] The choice of inhibitor and the experimental design for in vivo studies depend on the genetic context of the cancer model and the specific hypothesis being tested.
Caption: The PI3K/AKT/mTOR signaling pathway.
Data Presentation: In Vivo Dosages of Representative PI3K Inhibitors
The selection of a starting dose for a novel inhibitor like this compound should be guided by its in vitro potency (IC50), pharmacokinetic profile, and tolerability studies. The following table summarizes dosages and administration details for several PI3K inhibitors from preclinical mouse model studies, which can serve as a valuable reference.
| Inhibitor | Class / Selectivity | Dosage | Route | Mouse Model | Key Findings & Reference |
| NVP-BEZ235 | Pan-PI3K / mTOR | 30-52.5 mg/kg, once daily | Oral Gavage | K-Ras G12D, PIK3CA H1047R lung cancer GEMMs | Suppressed PI3K signaling in lung tissue; induced tumor regression in PIK3CA-mutant models.[2] |
| AZD8835 | PI3Kα / PI3Kδ | 25 mg/kg, twice daily (continuous) | Oral Gavage | BT474 & MCF7 breast cancer xenografts | Achieved significant tumor growth inhibition (TGI). Intermittent high-dose scheduling also proved effective. |
| GDC-0941 | Pan-Class I PI3K | 100-150 mg/kg, once daily | Oral Gavage | Ovarian cancer xenografts | Demonstrated synergy with docetaxel. |
| Alpelisib (BYL719) | PI3Kα | >270 mg/day (human dose equiv.) | Oral | PIK3CA-mutant solid tumor models | Showed tumor regression and prolonged disease control in PIK3CA-mutated tumors. |
| Copanlisib | Pan-PI3K (α/δ dominant) | Not specified | IV | Solid tumor xenografts with PIK3CA mutations | Met primary endpoint of overall response rate in clinical trials for PIK3CA-mutant cancers. |
Potential On-Target Toxicities
A critical aspect of in vivo studies is monitoring for potential toxicities. The toxicity profile of a PI3K inhibitor often relates to its isoform selectivity, as different isoforms play distinct physiological roles.
| PI3K Isoform Target | Associated On-Target Toxicities | Clinical Management/Considerations |
| PI3Kα | Hyperglycemia, Rash | Inhibition of PI3Kα in insulin-sensitive tissues can lead to insulin resistance. Monitor blood glucose. |
| PI3Kβ | Generally less defined | May play a role in glucose metabolism. |
| PI3Kγ | Immune modulation | Primarily expressed in leukocytes. |
| PI3Kδ | Colitis, Diarrhea, Hepatotoxicity, Pneumonitis, Infections | Inhibition can lead to autoimmune-like effects due to its role in regulating immune cells. |
| Pan-PI3K | Combination of above, commonly hyperglycemia, rash, diarrhea, fatigue. | Broader toxicity profile. Intermittent dosing schedules may improve tolerability and efficacy. |
Experimental Workflow and Protocols
The following workflow and protocols provide a general framework for evaluating the in vivo efficacy and pharmacodynamics of this compound in a tumor xenograft model.
Caption: General workflow for an in vivo efficacy study.
Protocol: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
This protocol describes a typical efficacy study using a human cancer cell line implanted into immunocompromised mice.
1. Animal Model and Cell Implantation:
-
Animals: Use female athymic nude mice (e.g., NU/J), 6-8 weeks old. Allow acclimatization for at least one week.
-
Cell Preparation: Culture the selected cancer cell line (e.g., BT474 for PIK3CA-mutant breast cancer) under standard conditions. Harvest cells during the logarithmic growth phase.
-
Implantation: Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 5-10 x 10⁶ cells into the right flank of each mouse.
2. Tumor Growth and Randomization:
-
Monitor tumor growth using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., n=8-10 mice per group):
- Group 1: Vehicle control
- Group 2: this compound (Low Dose, e.g., 10 mg/kg)
- Group 3: this compound (High Dose, e.g., 40 mg/kg)
3. Formulation and Administration of this compound:
-
Formulation: A common formulation for oral gavage is to dissolve the compound in a vehicle such as 10% NMP (1-methyl-2-pyrrolidone) and 90% PEG300. The final formulation should be prepared fresh daily.
-
Administration: Administer the compound or vehicle via oral gavage once or twice daily at a volume of 10 mL/kg. The dosing schedule (continuous vs. intermittent) should be determined in preliminary tolerability studies.
4. Monitoring and Endpoints:
-
Measure tumor volumes and mouse body weights 2-3 times per week.
-
Monitor for clinical signs of toxicity (e.g., changes in posture, activity, fur texture, diarrhea).
-
The study endpoint may be reached when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21-28 days). Euthanize mice if body weight loss exceeds 20% or if signs of distress are observed.
5. Tissue Collection and Analysis:
-
At the end of the study, euthanize mice and excise the tumors.
-
Weigh the tumors and fix a portion in formalin for immunohistochemistry (IHC) and snap-freeze the remainder in liquid nitrogen for molecular analysis.
Protocol: Pharmacodynamic (PD) Analysis of PI3K Pathway Inhibition
This protocol is for assessing target engagement in tumor tissues collected from a satellite group of mice.
1. PD Study Design:
-
Use a separate cohort of tumor-bearing mice.
-
After a single dose or several days of dosing, collect tumors at time points corresponding to peak and trough plasma concentrations of the drug (determined from prior pharmacokinetic studies). A typical time point for assessing pathway inhibition is 2-8 hours post-dose.
2. Protein Extraction from Tumor Tissue:
-
Homogenize snap-frozen tumor tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
3. Western Blot Analysis:
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
- Phospho-AKT (Ser473)
- Total AKT
- Phospho-S6 Ribosomal Protein
- Total S6 Ribosomal Protein
- β-Actin (as a loading control)
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities to determine the ratio of phosphorylated to total protein, normalized to the vehicle control group. A significant reduction in this ratio indicates target engagement.
These application notes provide a foundational framework for initiating in vivo studies with a novel PI3K inhibitor. Successful preclinical development will depend on careful, compound-specific optimization of dose, schedule, and combination strategies to maximize therapeutic index.
References
PI3K-IN-37 solubility and solvent preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
PI3K-IN-37 is a potent inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), targeting the α, β, and δ isoforms with high efficacy, and also demonstrates inhibitory activity against mTOR.[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3] Dysregulation of this pathway is frequently implicated in the development and progression of cancer, making PI3K inhibitors like this compound valuable tools for cancer research and potential therapeutic agents.[2] These application notes provide detailed protocols for the solubilization and preparation of this compound solutions and outline a general experimental procedure for assessing its in vitro activity.
Physicochemical Properties and Solubility
Detailed quantitative solubility data for this compound in various solvents is not extensively published. As with many small molecule inhibitors, solubility can be a limiting factor and must be empirically determined for specific experimental needs. Generally, PI3K inhibitors are soluble in organic solvents like dimethyl sulfoxide (DMSO) and may require specific formulations for in vivo studies.
Table 1: General Solubility and Solvent Preparation for PI3K Inhibitors
| Solvent/Vehicle System | Concentration | Comments |
| In Vitro Solvents | ||
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | Commonly used for preparing high-concentration stock solutions. Hygroscopic nature of DMSO can impact solubility; use freshly opened solvent.[4] |
| Ethanol | Variable | May be used as a co-solvent. Solubility should be tested. |
| In Vivo Formulations | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Target-dependent | A common vehicle for delivering inhibitors in animal models. Sonication may be required to achieve a clear solution. |
| 10% DMSO, 90% Corn Oil | Target-dependent | An alternative formulation for in vivo administration. Sonication may be required. |
Note: The concentrations and solvent systems listed above are general guidelines based on commonly used PI3K inhibitors. It is imperative for researchers to perform their own solubility tests to determine the optimal conditions for this compound.
Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival and growth. Upon activation by growth factors or cytokines, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). This second messenger recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of substrates, leading to the activation of mTOR and the promotion of cell proliferation and survival while inhibiting apoptosis.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Once completely dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: In Vitro PI3K Activity Assay (General)
This protocol provides a general framework for an in vitro kinase assay to determine the inhibitory activity of this compound. Specific assay kits and reagents may vary.
Materials:
-
Recombinant active PI3K enzyme
-
PI3K substrate (e.g., PIP2)
-
This compound stock solution
-
Kinase assay buffer
-
ATP (radiolabeled or as required by detection method)
-
Detection reagent (e.g., for luminescence or fluorescence)
-
96-well assay plate
-
Plate reader
Procedure:
-
Prepare Kinase Reaction Buffer: Prepare the kinase buffer according to the enzyme manufacturer's instructions.
-
Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in the kinase assay buffer to obtain a range of desired concentrations.
-
Set up the Kinase Reaction:
-
Add the kinase reaction buffer to each well of a 96-well plate.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Add the recombinant PI3K enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiate the Reaction: Add the PI3K substrate (e.g., PIP2) and ATP to each well to start the kinase reaction.
-
Incubate: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the Reaction and Detect Signal:
-
Stop the reaction according to the assay kit instructions (e.g., by adding a stop solution).
-
Add the detection reagent and incubate as required.
-
-
Measure Signal: Read the plate using a suitable plate reader (e.g., luminometer or fluorometer).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by plotting the data using a suitable software.
References
Application Notes: Utilizing PI3K-IN-37 for Western Blot Analysis of the PI3K/AKT Signaling Pathway
Introduction
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a critical intracellular cascade that governs essential cellular processes including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is frequently implicated in the progression of various cancers, making it a prime target for therapeutic intervention.[5] PI3K-IN-37 is a potent and selective inhibitor of PI3K. Western blotting is a fundamental technique used to detect and quantify changes in protein expression and phosphorylation status, providing a direct method to assess the efficacy of inhibitors like this compound on the PI3K/AKT pathway. A common readout for PI3K inhibition is the reduction in the phosphorylation of AKT at Serine 473 (p-AKT Ser473).
These application notes provide a comprehensive protocol for using this compound in Western blot analysis to monitor the inhibition of the PI3K/AKT signaling pathway.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes from a Western blot experiment designed to assess the inhibitory effect of this compound on the PI3K/AKT pathway. The data presented is hypothetical but representative of typical results obtained with a potent PI3K inhibitor. Densitometry is used to quantify the band intensities, and the ratio of phosphorylated AKT (p-AKT) to total AKT is calculated to normalize for protein loading.
| Treatment Group | Concentration (nM) | p-AKT (Ser473) Intensity (Arbitrary Units) | Total AKT Intensity (Arbitrary Units) | p-AKT / Total AKT Ratio | % Inhibition of p-AKT |
| Vehicle Control | 0 | 10,000 | 10,500 | 0.95 | 0% |
| This compound | 10 | 7,500 | 10,300 | 0.73 | 23.2% |
| This compound | 50 | 4,200 | 10,600 | 0.40 | 57.9% |
| This compound | 100 | 1,800 | 10,400 | 0.17 | 82.1% |
| This compound | 500 | 500 | 10,500 | 0.05 | 94.7% |
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K/AKT Signaling Pathway and Inhibition by this compound.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., a cancer cell line with a known active PI3K pathway) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional): To reduce basal PI3K activity, you may serum-starve the cells for 3-4 hours prior to treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture media to the desired final concentrations (e.g., 10, 50, 100, 500 nM). Include a vehicle-only control (DMSO).
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 1-2 hours).
-
Stimulation (Optional): If studying ligand-stimulated PI3K activation, add an appropriate agonist (e.g., a growth factor like IGF-1 or EGF) for a short period (e.g., 5-30 minutes) before cell lysis.
Cell Lysis and Protein Quantification
-
Cell Lysis:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well (e.g., 100-150 µL for a 6-well plate).
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15-20 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a suitable protein assay, such as the bicinchoninic acid (BCA) assay. Use bovine serum albumin (BSA) to generate a standard curve.
-
Ensure that the protein concentrations are within the linear range of the assay.
-
SDS-PAGE and Western Blotting
-
Sample Preparation for Loading:
-
Based on the protein quantification results, calculate the volume of each lysate needed to have an equal amount of protein for each sample (e.g., 20-50 µg).
-
Mix the calculated volume of lysate with 4x or 6x Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. PVDF membranes require pre-wetting with methanol.
-
The transfer can be performed using a wet or semi-dry transfer system. Ensure a tight sandwich of the gel and membrane, and remove any air bubbles.
-
Transfer conditions (voltage, time) should be optimized based on the size of the target proteins and the transfer system used.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer. Destain with washes in TBST or water.
-
Immunodetection
-
Blocking:
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (e.g., rabbit anti-p-AKT (Ser473) and rabbit anti-total AKT) in blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system (e.g., a CCD camera-based imager or X-ray film).
-
Data Analysis
-
Image Acquisition: Acquire images, ensuring that the signal is not saturated to allow for accurate quantification.
-
Densitometry: Use image analysis software to measure the intensity of the bands corresponding to p-AKT and total AKT.
-
Normalization: For each sample, normalize the p-AKT signal to the total AKT signal to account for any variations in protein loading.
-
Quantification: Compare the normalized p-AKT levels in the this compound-treated samples to the vehicle control to determine the extent of inhibition. The results can be expressed as a percentage of the control.
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PI3K-IN-37 in Cancer Cell Line Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of PI3K-IN-37, a potent inhibitor of Phosphoinositide 3-kinase (PI3K), in cancer cell line research. Due to the limited availability of specific experimental data for this compound in the public domain, the protocols and representative data herein are based on well-characterized pan-PI3K inhibitors with similar mechanisms of action, such as Pictilisib (GDC-0941). Researchers should use these notes as a starting point and optimize the protocols for their specific experimental systems and for this compound.
Introduction to this compound
This compound is a multi-targeted inhibitor of the PI3K/mTOR signaling pathway. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide array of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in a broad spectrum of human cancers, making it a key target for the development of novel anticancer therapies.[1]
This compound exhibits inhibitory activity against several PI3K isoforms and mTOR. The dysregulation of this pathway is a common feature in many human cancers.[2]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PI3Kα | 6 |
| PI3Kβ | 8 |
| PI3Kδ | 4 |
| mTOR | 4 |
Data sourced from MedChemExpress. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in a cell-free assay.
Table 2: Cellular Activity of this compound
| Assay | Cell Line | IC50 (nM) | Incubation Time |
| p-PKB (Ser473) Inhibition | Rat1 cells | <5 | 30 min |
| p-S6 Ribosomal Protein (Ser235/236) Inhibition | TSC1-/- MEF cells | 2 | 60 min |
Data sourced from MedChemExpress. These values indicate the potency of this compound in a cellular context.
Table 3: Representative Anti-proliferative Activity of a Pan-PI3K Inhibitor (Pictilisib/GDC-0941) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| TCCSUP | Bladder Cancer | 1.1[3] |
| PC3 | Prostate Cancer | 0.28[4] |
| U87MG | Glioblastoma | 0.95 |
| HCT116 | Colorectal Cancer | 1.081 |
| DLD1 | Colorectal Cancer | 1.070 |
| HT29 | Colorectal Cancer | 0.157 |
This table provides representative IC50 values for a well-characterized pan-PI3K inhibitor, Pictilisib (GDC-0941), to illustrate the expected range of anti-proliferative activity. Researchers should determine the specific IC50 for this compound in their cell lines of interest.
Mandatory Visualizations
Caption: PI3K/AKT/mTOR Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for Cancer Cell Line Treatment with this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound in DMSO. For example, to make a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Microplate reader (absorbance or luminescence)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubate for the desired time points (e.g., 48 or 72 hours).
-
For MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis in cancer cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Western Blot Analysis of p-AKT Inhibition
This protocol assesses the on-target effect of this compound by measuring the phosphorylation status of AKT, a key downstream effector of PI3K.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., rabbit anti-p-AKT (Ser473), rabbit anti-total AKT, and a loading control like mouse anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer. Heat the samples at 95°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AKT (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT and a loading control.
-
Quantify band intensities using image analysis software and normalize the p-AKT signal to the total AKT and/or loading control signal.
Disclaimer
The provided protocols and data are intended for research use only. They are based on published methodologies for similar compounds and should be optimized for this compound and the specific experimental conditions used by the researcher. Always refer to the manufacturer's safety data sheet (SDS) for proper handling and storage of this compound.
References
Application Notes and Protocols: PI3K-IN-37 in Combination with Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI3K-IN-37 is a potent, cell-permeable inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). It displays strong inhibitory activity against PI3K isoforms α, β, and δ, as well as mTOR. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in a wide range of human cancers, making it a key target for the development of novel anticancer therapies.[1] Dual inhibition of both PI3K and mTOR is a promising strategy to overcome resistance mechanisms and enhance anti-tumor efficacy compared to targeting either kinase alone.[2] These application notes provide an overview of the potential applications of this compound in combination with other inhibitors and detailed protocols for key experimental assays.
This compound: Inhibitor Profile
This compound demonstrates potent inhibition of multiple components of the PI3K/mTOR pathway. The following table summarizes its in vitro inhibitory activity.
| Target | IC50 (nM) |
| PI3Kα | 6 |
| PI3Kβ | 8 |
| PI3Kδ | 4 |
| mTOR | 4 |
Table 1: In vitro inhibitory activity of this compound against key PI3K isoforms and mTOR. Data is representative of typical values.
Rationale for Combination Therapies
The efficacy of single-agent PI3K pathway inhibitors can be limited by feedback loops and activation of alternative signaling pathways.[2] Combining this compound with other targeted inhibitors can lead to synergistic anti-tumor effects and overcome resistance. Preclinical data for other dual PI3K/mTOR inhibitors suggests promising combinations.[3]
Potential Combination Strategies:
-
With MEK Inhibitors: The RAS/RAF/MEK/ERK pathway is another critical signaling cascade often dysregulated in cancer. Dual blockade of the PI3K/mTOR and MEK/ERK pathways has shown synergistic effects in various cancer models.
-
With Anti-HER2 Therapy: In HER2-positive breast cancers, activation of the PI3K pathway is a known resistance mechanism to anti-HER2 agents like trastuzumab. Combining a PI3K inhibitor can restore sensitivity to these therapies.
-
With Endocrine Therapy: In hormone receptor-positive cancers, there is significant crosstalk between the estrogen receptor (ER) and PI3K signaling pathways. Combined inhibition can lead to enhanced anti-tumor activity.
-
With Chemotherapy: PI3K pathway activation can confer resistance to conventional chemotherapy. The addition of a PI3K inhibitor can sensitize cancer cells to the cytotoxic effects of these agents.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and a general workflow for evaluating this compound in combination with another inhibitor.
Experimental Protocols
The following are representative protocols for key experiments to evaluate the efficacy of this compound in combination with other inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Other inhibitor of interest (stock solution in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound and the other inhibitor in complete medium. Also, prepare combinations of both inhibitors at fixed ratios.
-
Remove the medium from the wells and add 100 µL of the various drug concentrations. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubate for the desired time points (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. For combination treatments, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blot Analysis for Pathway Inhibition
This protocol is used to detect the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway, such as AKT and S6 ribosomal protein, to confirm target engagement.
Materials:
-
6-well plates
-
This compound and other inhibitor
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6 (Ser235/236), anti-total S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed cells in 6-well plates and allow them to attach and reach 70-80% confluency.
-
Treat cells with this compound, the other inhibitor, and their combination at desired concentrations for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with 100-200 µL of ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Representative Data
The following tables present hypothetical, yet representative, quantitative data from experiments evaluating a dual PI3K/mTOR inhibitor like this compound in combination with a MEK inhibitor in a cancer cell line.
Table 2: Cell Viability (IC50) Data
| Inhibitor | Cell Line A (IC50, µM) | Cell Line B (IC50, µM) |
| This compound | 0.5 | 0.8 |
| MEK Inhibitor | 1.2 | 1.5 |
Table 3: Combination Effects on Cell Viability
| Combination | Concentration Ratio | Combination Index (CI) | Effect |
| This compound + MEK Inhibitor | 1:2 | 0.6 | Synergism |
| This compound + MEK Inhibitor | 1:1 | 0.7 | Synergism |
Table 4: In Vivo Tumor Growth Inhibition (Xenograft Model)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 25 | 45 |
| MEK Inhibitor | 10 | 40 |
| This compound + MEK Inhibitor | 25 + 10 | 85 |
Conclusion
This compound, as a potent dual inhibitor of PI3K and mTOR, holds significant promise for cancer therapy, particularly in combination with other targeted agents. The provided protocols and application notes offer a framework for researchers to investigate the synergistic potential of this compound in various preclinical cancer models. Careful experimental design and data analysis, as outlined, are crucial for elucidating the mechanisms of action and advancing the development of effective combination therapies.
References
Application Notes and Protocols: Experimental Use of PI3K Inhibitors in Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent hyperactivation in a wide range of human cancers has made it a prime target for the development of novel anticancer therapies.[3][4][5] PI3K inhibitors have been extensively evaluated in preclinical xenograft models, which are instrumental in assessing their anti-tumor efficacy and mechanism of action in an in vivo setting.
This document provides a generalized overview of the experimental use of PI3K inhibitors in xenograft models, based on publicly available data for various compounds targeting this pathway. It is important to note that a specific inhibitor designated "PI3K-IN-37" was not found in the available literature. The following protocols and data are representative of the class of PI3K inhibitors.
PI3K Signaling Pathway
The PI3K/AKT/mTOR pathway is a key intracellular signaling cascade. Upon activation by growth factors and other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, modulates a variety of substrates, including mTOR, to promote cell survival and proliferation. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.
Experimental Protocols
The following are generalized protocols for evaluating PI3K inhibitors in xenograft models, compiled from various preclinical studies.
Xenograft Model Establishment
Objective: To establish tumors in immunodeficient mice using human cancer cell lines or patient-derived tissue.
Materials:
-
Cancer cell line of interest (e.g., PIK3CA-mutant)
-
Immunodeficient mice (e.g., NOD/SCID or nude mice, 6-8 weeks old)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, can improve tumor take rate)
-
Syringes and needles (27-30 gauge)
-
Anesthetics (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture cancer cells under standard conditions until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells, wash with PBS, and resuspend in a mixture of PBS or culture medium, with or without Matrigel, at a desired concentration (e.g., 5 x 10^6 cells/mouse). Keep the cell suspension on ice.
-
Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²) / 2.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Phosphatidylinositol 3-kinase (PI3K): The Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug Resistance with PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Hyperactivation of this pathway is a common event in a wide range of human cancers and is a significant driver of tumorigenesis and drug resistance.[3] Aberrant PI3K signaling can confer resistance to various anti-cancer therapies, including chemotherapy, targeted therapies, and radiation. Small molecule inhibitors targeting the PI3K pathway are therefore valuable tools for both studying the mechanisms of drug resistance and developing strategies to overcome it.
These application notes provide a comprehensive guide to using PI3K inhibitors, with a focus on investigating and potentially reversing drug resistance in cancer cells. Due to the limited specific data available for "PI3K-IN-37," the protocols and data presented herein are based on well-characterized, representative PI3K inhibitors and general methodologies for studying this class of compounds.
The Role of the PI3K Pathway in Drug Resistance
The PI3K/AKT/mTOR pathway is one of the most frequently over-activated intracellular pathways in several human cancers. This hyperactivation can be due to various genetic and epigenetic alterations, including activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K), inactivating mutations or deletions of the tumor suppressor PTEN (a negative regulator of the pathway), or amplification of upstream receptor tyrosine kinases (RTKs).
Activation of the PI3K pathway contributes to drug resistance through several mechanisms:
-
Inhibition of Apoptosis: The pathway promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD and activating anti-apoptotic factors like NF-κB.
-
Promotion of Cell Proliferation and Survival: By activating downstream effectors like AKT and mTOR, the pathway drives cell cycle progression and protein synthesis, allowing cancer cells to evade the cytotoxic effects of therapies.
-
Induction of Drug Efflux: The PI3K/AKT pathway can increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump chemotherapeutic drugs out of the cell.
-
Activation of Parallel Signaling Pathways: Resistance to targeted therapies often involves the activation of alternative survival pathways. The PI3K pathway can be a key node in this signaling crosstalk.
-
Metabolic Reprogramming: The pathway plays a crucial role in regulating cellular metabolism, and its activation can help cancer cells adapt to the metabolic stress induced by treatment.
Using PI3K Inhibitors to Study Drug Resistance
PI3K inhibitors are essential tools for elucidating the role of the PI3K pathway in drug resistance. By blocking the activity of PI3K, these compounds can help researchers:
-
Determine the dependence of resistant cells on the PI3K pathway.
-
Investigate the downstream signaling events that are critical for resistance.
-
Evaluate the potential of PI3K inhibition to re-sensitize resistant cells to other therapies.
-
Identify biomarkers that predict sensitivity or resistance to PI3K inhibitors.
Data Presentation: Efficacy of Representative PI3K Inhibitors
The following table summarizes the in vitro efficacy of several well-characterized PI3K inhibitors in various cancer cell lines. This data serves as a reference for the expected potency of compounds targeting this pathway.
| Inhibitor | Target(s) | Cell Line | Cancer Type | IC50 (nM) | Reference |
| PI-103 | PI3K, mTOR | SKOV3/DDP | Ovarian Cancer | 175 | |
| NVP-BKM120 | pan-Class I PI3K | --- | --- | --- | |
| BAY 80-6946 | PI3K | --- | --- | --- | |
| Alpelisib (BYL719) | PI3Kα | --- | Breast Cancer | --- |
Note: IC50 values can vary depending on the assay conditions and cell line used.
Experimental Protocols
Here we provide detailed protocols for key experiments to study the effects of a PI3K inhibitor on drug-resistant cancer cells.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay is used to determine the effect of a PI3K inhibitor on the viability and proliferation of cancer cells, both alone and in combination with other drugs.
Materials:
-
Drug-sensitive and drug-resistant cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
PI3K inhibitor (e.g., PI-103)
-
Chemotherapeutic agent (e.g., Cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PI3K inhibitor and/or the chemotherapeutic agent for 24, 48, or 72 hours. Include untreated control wells.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 values.
Protocol 2: Western Blot Analysis of PI3K Pathway Activation
This protocol is used to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway to confirm target engagement and understand the signaling effects of the inhibitor.
Materials:
-
Drug-sensitive and drug-resistant cancer cell lines
-
PI3K inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6 ribosomal protein, anti-total-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the PI3K inhibitor at various concentrations and time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-50 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the relative phosphorylation levels of the target proteins.
Visualizations
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for a PI3K inhibitor.
Experimental Workflow for Investigating Drug Resistance
Caption: A general workflow for studying the effect of a PI3K inhibitor on drug-resistant cancer cells.
Logical Relationship: Overcoming Resistance with a PI3K Inhibitor
Caption: Logical diagram illustrating how a PI3K inhibitor can potentially overcome drug resistance.
References
Application Notes and Protocols for PI3K-IN-37 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI3K-IN-37 is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway, targeting multiple isoforms of the PI3K enzyme as well as the mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR signaling cascade is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is frequently implicated in the pathogenesis of cancer, making it a key target for therapeutic intervention.[2] These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based high-throughput screening (HTS) assays to identify and characterize novel modulators of the PI3K pathway.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K.[3] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[1] Activated AKT, in turn, phosphorylates a multitude of downstream targets, including mTOR, which ultimately leads to the regulation of cellular processes that are hallmarks of cancer, such as uncontrolled growth and proliferation.
Quantitative Data for this compound
This compound has demonstrated potent inhibitory activity against several Class I PI3K isoforms and mTOR. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. While these values indicate high potency in biochemical assays, specific high-throughput screening metrics such as the Z' factor for assays using this compound as a control have not been extensively reported in the available literature. A Z' factor between 0.5 and 1.0 is considered excellent for HTS assays.
| Target | IC50 (nM) |
| PI3Kα | 6 |
| PI3Kβ | 8 |
| PI3Kδ | 4 |
| mTOR | 4 |
| Data sourced from MedChemExpress. |
Experimental Protocols
Biochemical High-Throughput Screening: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This protocol describes a common method for screening compound libraries for inhibitors of PI3Kα activity in a 384-well format.
Principle: The assay measures the production of PIP3 by PI3Kα. The generated PIP3 competes with a biotinylated-PIP3 tracer for binding to a GST-tagged GRP1-PH domain, which is detected by a Europium-labeled anti-GST antibody. When the tracer is displaced, the Förster Resonance Energy Transfer (FRET) between the Europium donor and a streptavidin-XL665 acceptor is disrupted, leading to a decrease in the HTRF signal.
Materials:
-
PI3Kα enzyme
-
This compound (as a control inhibitor)
-
PIP2 (substrate)
-
ATP
-
HTRF Detection Reagents (e.g., Biotin-PIP3, GST-GRP1-PH, anti-GST-Europium, Streptavidin-XL665)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS, 2 mM DTT)
-
384-well low-volume plates
-
Acoustic liquid handler or multichannel pipette
-
HTRF-compatible plate reader
Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds (typically at 10 mM in 100% DMSO) into the appropriate wells of a 384-well plate. For control wells, dispense 50 nL of 100% DMSO (no inhibition) or a known concentration of this compound (e.g., 1 µM, maximum inhibition).
-
Enzyme Preparation: Prepare a 2X working solution of PI3Kα enzyme in cold assay buffer.
-
Substrate Preparation: Prepare a 2X working solution of PIP2 and ATP in assay buffer. The final concentrations should be optimized, but typically are around 10 µM for PIP2 and the Km value for ATP.
-
Enzyme Addition: Add 5 µL of the 2X PI3Kα enzyme solution to all wells except the "no enzyme" control wells. Add 5 µL of assay buffer to the "no enzyme" wells.
-
Reaction Initiation: Add 5 µL of the 2X PIP2/ATP substrate solution to all wells to start the reaction. The final reaction volume will be 10 µL.
-
Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized for linear enzyme kinetics.
-
Detection: Add 10 µL of the HTRF detection reagent mix (containing the biotin-PIP3 tracer, GST-GRP1-PH, anti-GST-Europium, and Streptavidin-XL665) to all wells to stop the enzymatic reaction.
-
Detection Incubation: Incubate the plate at room temperature for 60 minutes to allow the detection reagents to reach equilibrium.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores.
Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min)) Where:
-
Signal_compound is the HTRF ratio in the presence of the test compound.
-
Signal_min is the HTRF ratio of the "no enzyme" or maximum inhibition (this compound) control.
-
Signal_max is the HTRF ratio of the "DMSO only" control.
Cell-Based High-Throughput Screening: p-Akt (Ser473) Western Blotting
This protocol provides a method to assess the inhibitory effect of compounds on the PI3K pathway in a cellular context by measuring the phosphorylation of AKT at Serine 473.
Principle: Activation of the PI3K pathway leads to the phosphorylation of AKT. This compound and other PI3K inhibitors will decrease the level of phosphorylated AKT (p-Akt), which can be detected and quantified by Western blotting.
Materials:
-
Cancer cell line with an active PI3K pathway (e.g., MCF7, T47D)
-
Cell culture medium and supplements
-
This compound
-
Growth factor for pathway stimulation (e.g., IGF-1, EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: Rabbit anti-p-Akt (Ser473) and Rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Culture: Seed cells in multi-well plates (e.g., 96-well or 24-well) and grow to 70-80% confluency.
-
Serum Starvation: To reduce basal pathway activity, serum-starve the cells for 4-6 hours prior to treatment.
-
Compound Treatment: Pre-treat the cells with various concentrations of test compounds or this compound for 1-2 hours.
-
Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with an appropriate volume of lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples for SDS-PAGE. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.
Data Analysis: Quantify the band intensities for p-Akt and total Akt. Normalize the p-Akt signal to the total Akt signal for each sample. Compare the normalized p-Akt levels in compound-treated samples to the vehicle-treated control to determine the extent of inhibition.
Conclusion
This compound is a valuable tool for studying the PI3K/AKT/mTOR signaling pathway and for the discovery of novel inhibitors. The provided protocols for biochemical and cell-based high-throughput screening assays offer robust and reliable methods for identifying and characterizing compounds that target this critical cancer pathway. The successful implementation of these assays, with careful optimization and the use of appropriate controls like this compound, will facilitate the advancement of drug discovery efforts in this field.
References
- 1. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Pan-Cancer Proteogenomic Atlas of PI3K/AKT/mTOR Pathway Alterations - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Efficacy of PI3K-IN-37 in 3D Tumor Spheroids: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs essential cellular processes, including proliferation, growth, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][4] The activation of the PI3K/Akt/mTOR pathway can lead to uncontrolled cell growth, resistance to apoptosis, and increased metastatic potential. PI3K inhibitors are a class of targeted therapies designed to block the activity of PI3K, thereby inhibiting downstream signaling and impeding tumor progression.
Three-dimensional (3D) tumor spheroids are increasingly utilized in cancer research and drug discovery as they more accurately recapitulate the complex microenvironment of solid tumors compared to traditional two-dimensional (2D) cell cultures. Spheroids mimic key aspects of in vivo tumors, such as cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and the development of a hypoxic core, which can influence drug efficacy and resistance.
This application note provides a detailed protocol for evaluating the efficacy of a novel PI3K inhibitor, PI3K-IN-37, in a 3D tumor spheroid model. The described workflow encompasses spheroid generation, drug treatment, and subsequent analysis of viability and apoptosis using established assay methods.
Signaling Pathway
The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR, which promotes protein synthesis and cell growth. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3. This compound is a potent inhibitor that targets the catalytic subunit of PI3K, thereby blocking the entire downstream signaling cascade.
Figure 1: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The overall experimental workflow for assessing the efficacy of this compound in tumor spheroids involves several key stages. Initially, cancer cells are seeded in ultra-low attachment plates to promote the formation of uniform spheroids. Once formed, the spheroids are treated with a dilution series of this compound. Following the treatment period, the effects of the compound on spheroid viability and apoptosis are quantified using commercially available assays. High-content imaging can also be employed for a more detailed morphological analysis.
Figure 2: Experimental workflow for measuring this compound efficacy in tumor spheroids.
Experimental Protocols
Tumor Spheroid Formation
This protocol describes the generation of tumor spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
Cancer cell line of choice (e.g., HCT116, DU145, HepG2)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
96-well round-bottom ultra-low attachment microplates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard tissue culture flasks to approximately 80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete culture medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the cell pellet in fresh medium.
-
Determine the cell concentration and viability using a hemocytometer or an automated cell counter. Cell viability should be above 90%.
-
Prepare a cell suspension at the desired concentration (e.g., 2,000-10,000 cells/well, requires optimization for each cell line).
-
Dispense 100 µL of the cell suspension into each well of a 96-well round-bottom ultra-low attachment plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 2-4 days to allow for spheroid formation. Spheroid formation should be monitored daily using a microscope.
This compound Treatment of Tumor Spheroids
Materials:
-
Tumor spheroids in a 96-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Serological pipettes and multichannel pipettor
Procedure:
-
Prepare a serial dilution of this compound in complete culture medium. The final concentrations should span a range appropriate for determining an IC50 value (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Carefully remove 50 µL of the culture medium from each well containing a spheroid.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
Spheroid Viability Assay (CellTiter-Glo® 3D)
This assay quantifies the amount of ATP, which is an indicator of metabolically active cells.
Materials:
-
Treated tumor spheroids in a 96-well plate
-
CellTiter-Glo® 3D Reagent
-
Plate shaker
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate containing spheroids and the CellTiter-Glo® 3D Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix the contents by placing the plate on a plate shaker for 5 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
Spheroid Apoptosis Assay (Caspase-Glo® 3/7 3D)
This assay measures the activity of caspases 3 and 7, which are key effectors of apoptosis.
Materials:
-
Treated tumor spheroids in a 96-well plate
-
Caspase-Glo® 3/7 3D Reagent
-
Plate shaker
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate containing spheroids and the Caspase-Glo® 3/7 3D Reagent to room temperature for approximately 30 minutes.
-
Add a volume of Caspase-Glo® 3/7 3D Reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix the contents by placing the plate on a plate shaker for 5 minutes at a low speed.
-
Incubate the plate at room temperature for at least 30 minutes (incubation time may need optimization).
-
Measure the luminescence using a plate-reading luminometer.
Data Presentation
The quantitative data obtained from the viability and apoptosis assays can be summarized in a table for clear comparison. The results should be presented as the mean ± standard deviation from at least three independent experiments. The half-maximal inhibitory concentration (IC50) for viability and the half-maximal effective concentration (EC50) for apoptosis can be calculated using non-linear regression analysis.
| This compound (µM) | Spheroid Viability (% of Control) | Caspase-3/7 Activity (Fold Change) | Spheroid Diameter (µm, Day 3) |
| 0 (Vehicle) | 100 ± 5.2 | 1.0 ± 0.1 | 450 ± 25 |
| 0.1 | 92.1 ± 4.8 | 1.5 ± 0.2 | 435 ± 21 |
| 1 | 75.4 ± 6.1 | 3.2 ± 0.4 | 380 ± 18 |
| 10 | 48.9 ± 3.9 | 6.8 ± 0.7 | 310 ± 15 |
| 50 | 21.3 ± 2.5 | 8.5 ± 0.9 | 250 ± 12 |
| 100 | 10.7 ± 1.8 | 8.9 ± 1.1 | 230 ± 10 |
| IC50/EC50 | 10.5 µM | 4.2 µM | N/A |
Conclusion
The protocols outlined in this application note provide a robust framework for assessing the efficacy of the PI3K inhibitor this compound in a physiologically relevant 3D tumor spheroid model. By quantifying changes in spheroid viability and the induction of apoptosis, researchers can effectively determine the anti-cancer potential of this compound. Furthermore, the integration of high-content imaging can offer deeper insights into the morphological changes induced by this compound. This comprehensive approach is crucial for the preclinical evaluation of novel targeted therapies in oncology drug development.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PI3K-IN-37 Inhibition
This guide provides troubleshooting steps and frequently asked questions for researchers encountering a lack of expected inhibition when using PI3K-IN-37 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its expected biological effect?
This compound is a potent small molecule inhibitor that targets multiple isoforms of the Phosphoinositide 3-kinase (PI3K) family, specifically PI3Kα, PI3Kβ, and PI3Kδ.[1] It also demonstrates strong inhibitory activity against the mammalian target of rapamycin (mTOR).[1] The primary function of the PI3K/mTOR pathway is to regulate critical cellular processes like cell growth, proliferation, survival, and metabolism.[2][3]
The expected biological effect of treating sensitive cells with this compound is a significant reduction in the phosphorylation of downstream targets in the PI3K/Akt/mTOR signaling cascade. Key biomarkers for assessing the inhibitor's activity include phosphorylated Akt (p-Akt) at Serine 473 and Threonine 308, and phosphorylated S6 Ribosomal Protein (p-S6) at Serine 235/236.[1]
Data Presentation: Inhibitor Potency
The in vitro potency of this compound against its primary targets is summarized below. Note that the IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% in a biochemical assay.
| Target | IC50 Value (nM) |
| PI3Kα | 6 |
| PI3Kβ | 8 |
| PI3Kδ | 4 |
| mTOR | 4 |
| Data sourced from MedChemExpress. |
Q2: I'm not observing a decrease in p-Akt levels. What are the first things I should check regarding the compound itself?
Issues with the inhibitor's integrity, preparation, or stability are common sources of experimental failure.
-
Answer:
-
Solubility and Stock Solution: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Ensure the compound is fully dissolved. If you observe any precipitate in your stock solution, gently warm it to 37°C and vortex or sonicate to redissolve.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Working Dilution: Always prepare fresh working dilutions of this compound in your cell culture medium immediately before each experiment. Small molecule inhibitors can be unstable in aqueous media over extended periods.
-
Compound Age and Quality: Verify the age and quality of your compound. If it is old or has been stored improperly, consider purchasing a new vial.
-
Q3: I have confirmed my compound is properly prepared. What experimental parameters should I optimize?
If the compound is not the issue, the next step is to systematically optimize your experimental protocol.
-
Answer:
-
Dose-Response Curve: The IC50 values are determined from biochemical assays and may not directly translate to the effective concentration in a cell-based assay (EC50). You should perform a dose-response experiment using a wide range of concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) to determine the optimal concentration for your specific cell line and assay.
-
Time-Course Experiment: The kinetics of pathway inhibition can vary. Perform a time-course experiment (e.g., 30 minutes, 1 hour, 4 hours, 12 hours, 24 hours) to identify the optimal treatment duration. Short incubation times are often sufficient to observe a decrease in phosphorylation of direct downstream targets like Akt.
-
Serum Starvation: The PI3K pathway is activated by growth factors present in fetal bovine serum (FBS). High basal pathway activity can mask the inhibitory effect of your compound. Consider serum-starving your cells for 4-12 hours before treatment to lower the baseline p-Akt levels. You can then add a growth factor (like EGF or IGF-1) along with the inhibitor to observe a more robust and measurable inhibition.
-
Controls: Always include a vehicle control (e.g., DMSO at the same final concentration as your highest drug concentration) and, if possible, a positive control using another well-characterized PI3K inhibitor.
-
Q4: My protocol is optimized, but inhibition is still weak or absent. Could the problem be my cell line?
Yes, the genetic background and state of your cell model system are critical for observing the effects of a PI3K inhibitor.
-
Answer:
-
Basal Pathway Activity: Confirm that the PI3K/Akt pathway is active in your cell line under basal conditions. Cell lines with activating mutations in PIK3CA or loss of the tumor suppressor PTEN often have high constitutive pathway activity and are sensitive to PI3K inhibitors. If your cell line has low basal activity, you may need to stimulate it with growth factors to see an effect.
-
Cell Health and Confluency: Ensure cells are healthy and in the logarithmic growth phase. Experiments should be performed on cells that are approximately 70-80% confluent. Overly confluent or stressed cells can exhibit altered signaling responses.
-
Mechanisms of Resistance: Your cell line may possess intrinsic or acquired resistance mechanisms. This can include mutations that prevent drug binding or the activation of compensatory signaling pathways that bypass the need for PI3K signaling.
-
Efflux Pumps: Some cancer cell lines overexpress efflux transporter proteins (like P-glycoprotein) that actively pump small molecule drugs out of the cell, preventing them from reaching their intracellular target.
-
Q5: I treated my cells and saw an increase in p-Akt. Is this possible?
While counterintuitive, a paradoxical increase in the phosphorylation of some pathway components can occur due to the disruption of negative feedback loops.
-
Answer: The PI3K/Akt/mTOR pathway is regulated by complex negative feedback mechanisms. For example, a downstream effector of mTORC1, S6K1, can phosphorylate and inhibit insulin receptor substrate 1 (IRS1), which is an upstream activator of PI3K. Because this compound also inhibits mTOR, this can prevent the S6K1-mediated negative feedback, potentially leading to a compensatory increase in signaling upstream of mTOR, which can sometimes manifest as increased p-Akt levels, especially at later time points. This highlights the importance of performing detailed time-course experiments.
Experimental Protocols
Protocol: Western Blot Analysis of PI3K Pathway Inhibition
This protocol provides a standard workflow for assessing the phosphorylation status of Akt after treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to grow to 70-80% confluency in complete growth medium.
-
(Optional) If reducing basal activity is needed, replace the medium with serum-free medium and incubate for 4-12 hours.
-
Prepare fresh dilutions of this compound and vehicle (DMSO) in the appropriate medium (with or without serum/growth factors).
-
Treat cells for the desired times and concentrations determined during optimization.
-
-
Protein Extraction:
-
Aspirate the medium and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer.
-
Add 4x Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
-
Load the denatured protein samples onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Use specific antibodies for p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager.
-
Quantify band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal to account for any differences in protein loading.
-
Mandatory Visualizations
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.
Troubleshooting Workflow for this compound
Caption: A logical workflow for troubleshooting a lack of inhibition with this compound.
References
Technical Support Center: Optimizing PI3K-IN-37 Concentration for Cell Viability
Welcome to the technical support center for PI3K-IN-37. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in cell culture experiments, with a specific focus on optimizing its concentration to achieve desired effects on cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. Specifically, it targets the α, β, and δ isoforms of PI3K with high affinity, and it also inhibits the mammalian target of rapamycin (mTOR).[1] The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, proliferation, survival, and metabolism.[2][3][4] By inhibiting PI3K and mTOR, this compound can block downstream signaling, leading to decreased cell growth and survival.[5]
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell line and the experimental goals. However, a common starting point for dose-response experiments is to use a logarithmic dilution series. Based on its potent in vitro activity, a suggested range to start with is 0.01 µM to 10 µM. It is crucial to perform a dose-response curve to determine the IC50 (the concentration that inhibits 50% of the desired activity) for your specific cell line.
Q3: How do I prepare and store this compound stock solutions?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a non-aqueous solvent like anhydrous DMSO. To avoid solubility issues, ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication or gentle warming. The stock solution should be aliquoted into single-use vials to prevent repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium immediately before use. The final DMSO concentration in the culture should be kept low (typically ≤ 0.1%) to minimize solvent-induced toxicity.
Q4: How can I confirm that this compound is inhibiting the PI3K pathway in my cells?
A4: The most direct way to confirm target engagement is to measure the phosphorylation status of downstream effectors of the PI3K pathway via Western blotting. A common biomarker for PI3K pathway inhibition is a decrease in the phosphorylation of AKT at Serine 473 (p-AKT S473) and S6 Ribosomal Protein at Serine 235/236 (p-S6 S235/236).
Troubleshooting Guides
This section addresses common issues encountered when optimizing this compound concentration.
Issue 1: No effect on cell viability at expected concentrations.
-
Possible Cause 1: Poor Cell Permeability.
-
Solution: While many small molecules can passively diffuse across the cell membrane, some may have limited permeability. Ensure that the incubation time is sufficient for the inhibitor to enter the cells and exert its effect. You may need to increase the incubation period (e.g., from 24 to 48 or 72 hours).
-
-
Possible Cause 2: Compound Instability.
-
Solution: The compound may be unstable in the cell culture medium. Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid storing diluted solutions for extended periods.
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: Some cell lines may have intrinsic or acquired resistance to PI3K inhibitors. This can be due to mutations in the PI3K pathway or activation of compensatory signaling pathways. Confirm target inhibition by Western blot for p-AKT. If the target is inhibited but there is no effect on viability, consider investigating alternative pathways.
-
Issue 2: Excessive cell death even at low concentrations.
-
Possible Cause 1: High Cell Line Sensitivity.
-
Solution: Your cell line may be particularly sensitive to PI3K pathway inhibition. Perform a dose-response experiment with a wider range of lower concentrations (e.g., starting from nanomolar concentrations) to identify a more suitable working range.
-
-
Possible Cause 2: Off-Target Effects.
-
Solution: At higher concentrations, small molecule inhibitors can have off-target effects that contribute to cytotoxicity. It is important to use the lowest effective concentration that gives the desired biological effect to minimize off-target activity.
-
-
Possible Cause 3: Solvent Toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically ≤ 0.1%). Always include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) in your experiments.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Cell Culture Conditions.
-
Solution: Variations in cell passage number, confluency, and overall cell health can impact the response to inhibitors. Maintain consistent cell culture practices and ensure cells are in the logarithmic growth phase when starting an experiment.
-
-
Possible Cause 2: Inhibitor Degradation.
-
Solution: Repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound. Always aliquot stock solutions into single-use vials.
-
-
Possible Cause 3: Pipetting Errors.
-
Solution: Inaccurate pipetting can lead to significant variations in the final concentration of the inhibitor. Ensure your pipettes are calibrated and use appropriate pipetting techniques, especially when preparing serial dilutions.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PI3Kα | 6 |
| PI3Kβ | 8 |
| PI3Kδ | 4 |
| mTOR | 4 |
Data sourced from MedChemExpress.
Table 2: Example Dose-Response Data for a Hypothetical Cell Line (Cell Line X)
| This compound (µM) | % Cell Viability (48h) |
| 0 (Vehicle) | 100 |
| 0.01 | 95 |
| 0.1 | 75 |
| 1 | 50 |
| 10 | 20 |
| 25 | 5 |
This is example data and should be determined experimentally for your specific cell line.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on cell proliferation and viability.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Inhibitor Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 25, 50 µM).
-
Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for assessing the effects of this compound.
Caption: A logical flow for troubleshooting common issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
PI3K-IN-37 Technical Support Center: Troubleshooting Off-Target Effects
Disclaimer: Information regarding the specific off-target profile of PI3K-IN-37 is not extensively available in public literature. This guide provides troubleshooting principles and experimental strategies based on the well-characterized behavior of the phosphoinositide 3-kinase (PI3K) inhibitor class. These methodologies are intended to help researchers identify and manage potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: I'm starting experiments with this compound. What are its potential off-targets?
A1: While a specific profile for this compound is not published, inhibitors targeting the highly conserved ATP-binding pocket of PI3K enzymes can exhibit cross-reactivity with other kinases. Potential off-targets for a PI3K inhibitor generally fall into two categories:
-
Other PI3K Isoforms: The PI3K family has multiple isoforms (e.g., α, β, γ, δ) with highly similar ATP binding sites. An inhibitor designed for one isoform may show activity against others, leading to unintended biological consequences.[1][2]
-
PI3K-Related Kinases (PIKKs): This family includes mTOR, DNA-PK, ATM, and ATR, which share structural homology with PI3Ks.[3] Pan-PI3K inhibitors, in particular, may show activity against these related kinases.
-
Unrelated Kinases: Although less common due to a lack of sequence homology, some structurally diverse PI3K inhibitors may interact with unrelated protein or lipid kinases.[1] Kinome-wide screening is the only way to definitively identify such interactions.
To characterize a new inhibitor like this compound, researchers should aim to generate a selectivity profile. The data is typically presented as IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%) against a panel of kinases.
Table 1: Example Inhibitor Selectivity Profile (Hypothetical Data for this compound)
| Target Kinase | IC50 (nM) | Selectivity vs. Primary Target (Fold) | Notes |
|---|---|---|---|
| PI3Kα (Primary Target) | 10 | 1 | High potency against the intended target. |
| PI3Kβ | 150 | 15 | Moderate off-target activity. |
| PI3Kδ | 800 | 80 | Low off-target activity. |
| PI3Kγ | 1,200 | 120 | Very low off-target activity. |
| mTOR | 950 | 95 | Potential for mTOR co-inhibition at higher concentrations. |
| DNA-PK | >10,000 | >1000 | Negligible activity. |
| Kinase X (Unrelated) | 500 | 50 | Unexpected off-target identified in screen. |
Q2: My cells show an unexpected phenotype (e.g., excessive toxicity, differentiation) after treatment with this compound. How do I confirm if this is an off-target effect?
A2: Unexpected results are common when working with kinase inhibitors and require systematic troubleshooting. The goal is to distinguish a true off-target effect from an unappreciated on-target consequence, experimental artifact, or compound toxicity. Follow a logical workflow to diagnose the issue.
Signaling Pathway Considerations
When using a PI3K inhibitor, it's crucial to understand both the intended (on-target) pathway and potential unintended (off-target) pathways.
On-Target: The Canonical PI3K/AKT Pathway
This compound is designed to inhibit PI3K, which phosphorylates PIP2 to generate PIP3. This leads to the recruitment and activation of downstream effectors like AKT, which in turn promotes cell survival, growth, and proliferation. Inhibition of PI3K should decrease p-AKT levels.
Potential Off-Target Pathway Interaction
If this compound also inhibits an unrelated "Kinase X," it could trigger a separate signaling cascade, leading to the unexpected phenotype. For example, inhibition of a pro-apoptotic kinase could unexpectedly enhance cell survival, confounding results.
Troubleshooting Guides & Experimental Protocols
Q3: What specific experimental protocols can I use to validate a suspected off-target?
A3: To test a hypothesis generated from the troubleshooting workflow, use targeted biochemical and cellular assays.
Protocol 1: Western Blot for Pathway Analysis
-
Objective: To determine if this compound inhibits the intended PI3K pathway and a suspected off-target pathway in cells.
-
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Starve cells of serum overnight if the pathway is growth-factor-dependent. Treat with a dose-range of this compound (e.g., 0.1x, 1x, 10x, 100x the IC50) for a specified time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
Lysate Preparation: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or milk in TBST).
-
Incubate with primary antibodies overnight. Key antibodies include:
-
On-Target: Phospho-AKT (S473), Total-AKT, Phospho-S6K.
-
Off-Target: Phospho-Substrate of Kinase X, Total-Substrate of Kinase X.
-
Loading Control: GAPDH or β-Actin.
-
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Use an ECL substrate and image the blot. A decrease in the phospho-substrate signal for both AKT and the off-target substrate would suggest multi-kinase inhibition.
-
Protocol 2: In Vitro Kinase Assay
-
Objective: To directly measure the inhibitory activity of this compound on a purified, suspected off-target kinase.
-
Methodology:
-
Reagents: Obtain purified, active recombinant "Kinase X" and its specific substrate. You will also need ATP and a buffer system.
-
Assay Setup: In a multi-well plate, combine the kinase, its substrate, and varying concentrations of this compound.
-
Reaction Initiation: Start the kinase reaction by adding ATP. Incubate at the optimal temperature (e.g., 30°C or 37°C) for a set time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure kinase activity. Common methods include:
-
Radiometric: Using ³²P- or ³³P-labeled ATP and measuring substrate phosphorylation.
-
Luminescence-Based (e.g., Kinase-Glo®): Measures the amount of ATP remaining after the reaction. Lower luminescence indicates higher kinase activity.
-
-
Data Analysis: Plot kinase activity against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for the off-target kinase.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm that this compound directly binds to the suspected off-target kinase inside the cell (target engagement).
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Aliquot the treated cell suspensions and heat them across a temperature gradient (e.g., 40°C to 65°C) for a few minutes. Ligand binding typically stabilizes a protein, increasing its melting temperature.
-
Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to pellet the aggregated, denatured proteins.
-
Analysis: Analyze the soluble fraction (supernatant) by Western blot or mass spectrometry to quantify the amount of the suspected off-target protein remaining in solution at each temperature.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates direct binding of this compound to the target protein.
-
References
improving PI3K-IN-37 stability in solution
Welcome to the technical support center for PI3K-IN-37. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and ensuring the successful use of this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the stability of this inhibitor in solution.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer | Low aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent like DMSO. For the final working solution, dilute the stock solution in the aqueous buffer with vigorous vortexing. Avoid multiple freeze-thaw cycles of the aqueous solution. |
| Buffer pH is not optimal for solubility. | Test the solubility of this compound in a range of buffers with different pH values to determine the optimal condition for your experiment. | |
| The final concentration in the aqueous buffer is too high. | Decrease the final concentration of this compound in the aqueous buffer. Determine the maximum soluble concentration through a solubility test. | |
| Loss of inhibitory activity over time in prepared solutions | Degradation of the compound. | Prepare fresh working solutions for each experiment from a frozen stock. Avoid storing diluted aqueous solutions for extended periods. Protect solutions from light and store at the recommended temperature. |
| Adsorption to plasticware. | Use low-adhesion microcentrifuge tubes and pipette tips for preparing and storing solutions of this compound. | |
| Inconsistent experimental results | Inaccurate concentration of this compound solution. | Ensure the stock solution is fully dissolved before making dilutions. Use calibrated pipettes for all liquid handling steps. |
| Instability of the compound under experimental conditions. | Perform a stability study under your specific experimental conditions (e.g., temperature, incubation time, presence of other reagents) to assess the stability of this compound. | |
| Cellular feedback mechanisms. | The PI3K/Akt/mTOR pathway has complex feedback loops. Inhibition of one component can lead to compensatory activation of others. Conduct time-course experiments to understand the dynamics of pathway inhibition.[1] | |
| Unexpected off-target effects | High concentration of the inhibitor. | Perform a dose-response experiment to determine the optimal concentration that inhibits the target without causing significant off-target effects. |
| The inhibitor may have other known targets. | This compound is known to inhibit PI3K α/β/δ and mTOR.[2] Be aware of the full inhibitory profile of the compound when interpreting results. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: It is recommended to prepare a stock solution of this compound in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).
Q2: How should I store the stock solution of this compound?
A2: The stock solution in DMSO should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. Before use, allow the aliquot to thaw completely and warm to room temperature.
Q3: How can I determine the stability of this compound in my specific experimental buffer?
A3: You can perform a time-course experiment where you incubate this compound in your buffer at the experimental temperature. At different time points, you can measure the concentration of the compound using methods like High-Performance Liquid Chromatography (HPLC) or assess its inhibitory activity in a relevant assay.
Q4: What are the primary cellular targets of this compound?
A4: this compound is a potent inhibitor of PI3Kα (alpha), PI3Kβ (beta), and PI3Kδ (delta) isoforms, and it also inhibits the mammalian target of rapamycin (mTOR).[2]
Q5: Why am I observing a decrease in the phosphorylation of downstream targets of PI3K, but my cells are not showing the expected phenotype?
A5: The PI3K/Akt/mTOR signaling pathway is a central regulator of many cellular processes, including cell growth, proliferation, and survival.[3][4] Inhibition of this pathway may not always lead to an immediate or obvious phenotypic change, depending on the cell type, context, and the presence of compensatory signaling pathways. Consider longer incubation times or combining this compound with other inhibitors to dissect the cellular response.
Experimental Protocols
Protocol 1: Assessing the Solubility of this compound
This protocol outlines a method to determine the approximate solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
Aqueous buffer of choice (e.g., PBS, Tris-HCl)
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the this compound stock solution in the aqueous buffer. Start with a high concentration and perform serial dilutions.
-
Vortex each dilution vigorously for 1-2 minutes.
-
Visually inspect each tube for any signs of precipitation.
-
To quantify, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant and measure the absorbance at a predetermined wavelength (if the compound has a chromophore) or analyze by HPLC to determine the concentration of the dissolved compound.
-
The highest concentration that does not show precipitation is the approximate solubility in that buffer.
Protocol 2: Chemical Stability Assay of this compound in Solution
This protocol describes a general method to evaluate the chemical stability of this compound in a solution over time.
Materials:
-
This compound stock solution in DMSO
-
Experimental buffer (e.g., cell culture medium, assay buffer)
-
Incubator set to the desired experimental temperature (e.g., 37°C)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
HPLC system with a suitable column and detector
Procedure:
-
Dilute the this compound stock solution to the final working concentration in the pre-warmed experimental buffer.
-
Immediately take a sample (t=0) and quench it by adding it to an equal volume of ice-cold acetonitrile to stop any degradation.
-
Incubate the remaining solution at the desired temperature.
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), collect aliquots and quench them in the same manner as the t=0 sample.
-
Store all quenched samples at -80°C until analysis.
-
Analyze the samples by HPLC to determine the concentration of this compound remaining at each time point.
-
Plot the concentration of this compound as a function of time to determine its stability profile.
Visualizations
References
Technical Support Center: Troubleshooting PI3K-IN-37 In Vivo Toxicity
Disclaimer: No specific public data is available for a compound designated "PI3K-IN-37." This guide is based on the well-established class effects and toxicity profiles of phosphoinositide 3-kinase (PI3K) inhibitors. The information provided should be used as a general resource, and researchers should carefully consider the specific isoform selectivity and chemical properties of their particular inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the most common in vivo toxicities associated with PI3K inhibitors?
A1: The toxicities of PI3K inhibitors are generally dependent on their isoform specificity.
-
Pan-PI3K inhibitors often exhibit a broader range of side effects, including rash, fatigue, hyperglycemia, and diarrhea.[1]
-
PI3Kα inhibitors are commonly associated with hyperglycemia and rash.[1]
-
PI3Kδ inhibitors are frequently linked to gastrointestinal issues like diarrhea and colitis, as well as myelosuppression and transaminitis (elevated liver enzymes).[1]
-
Dual PI3K/mTOR inhibitors can have an even broader toxicity profile.[1]
Q2: Why do PI3K inhibitors cause hyperglycemia?
A2: The PI3K/Akt signaling pathway is crucial for glucose homeostasis, particularly the PI3Kα isoform.[2] Inhibition of this pathway can impair glucose uptake in muscles and increase glucose production in the liver, leading to elevated blood sugar levels.
Q3: What is the mechanism behind PI3K inhibitor-induced diarrhea and colitis?
A3: Diarrhea and colitis are common with PI3K inhibitors, especially those targeting the δ isoform. The precise mechanism is thought to involve an enhanced inflammatory response in the gut. PI3Kδ is primarily expressed in leukocytes and plays a key role in immune cell function and signaling.
Q4: Are there any strategies to mitigate the toxicity of PI3K inhibitors in vivo?
A4: Yes, several strategies can be employed:
-
Intermittent Dosing: Preclinical studies have shown that intermittent high-dose scheduling can be effective in blocking the PI3K pathway in tumors while allowing for recovery in normal tissues, potentially reducing toxicity.
-
Combination Therapy: Combining PI3K inhibitors with other agents may allow for lower, less toxic doses of the PI3K inhibitor to be used.
-
Supportive Care: Proactive management of side effects, such as using anti-diarrheal agents or monitoring blood glucose levels and administering insulin if necessary, can help manage toxicities.
Troubleshooting Guide
Scenario 1: You observe significant and rapid weight loss in your study animals after administering this compound.
-
Question: What are the potential causes and what should be my immediate course of action?
-
Answer: Rapid weight loss is a significant indicator of toxicity.
-
Potential Causes: This could be due to severe gastrointestinal toxicity (diarrhea, colitis), dehydration, or general malaise leading to reduced food and water intake.
-
Immediate Actions:
-
Temporarily suspend dosing.
-
Provide supportive care, such as subcutaneous fluids for dehydration and palatable, high-energy food.
-
Closely monitor the animals for other clinical signs of distress.
-
Consider reducing the dose or switching to an intermittent dosing schedule for subsequent treatment cycles.
-
-
Scenario 2: Your animals are developing skin rashes and lesions.
-
Question: Is this a known side effect, and how can I manage it?
-
Answer: Skin rashes are a common on-target toxicity of PI3K inhibitors, particularly those targeting the α isoform.
-
Management:
-
Document the severity and progression of the rash.
-
For mild to moderate rashes, you may be able to continue treatment while providing topical corticosteroids to manage the inflammation.
-
For severe or worsening rashes, dose reduction or interruption may be necessary.
-
-
Scenario 3: Routine blood work reveals elevated liver enzymes (ALT, AST).
-
Question: What does this indicate, and what steps should I take?
-
Answer: Elevated liver enzymes (transaminitis) can be a sign of hepatotoxicity, which has been observed with some PI3K inhibitors, particularly δ-selective inhibitors.
-
Action Plan:
-
Confirm the findings with a repeat blood test.
-
If the elevations are significant (e.g., >3-5 times the upper limit of normal), consider a dose reduction or interruption.
-
For future studies, consider including more frequent monitoring of liver function.
-
-
Quantitative Toxicity Data for PI3K Inhibitors
The following table summarizes common grade 3-4 toxicities observed in clinical trials for different classes of PI3K inhibitors. This data can provide a general expectation of potential in vivo toxicities.
| Toxicity | Pan-PI3K Inhibitor (Buparlisib) | PI3Kα-selective Inhibitor (Alpelisib) | PI3Kδ-selective Inhibitor (Idelalisib) |
| Hyperglycemia | 15% | 36.7% | - |
| Diarrhea/Colitis | - | - | 13% |
| Rash | 8% | - | - |
| Increased ALT | 26% | - | 13% |
| Fatigue | - | 5.9% | - |
| Depression/Anxiety | 5% | - | - |
Data compiled from clinical trial information.
Experimental Protocols
Protocol: In Vivo Maximum Tolerated Dose (MTD) Study for a Novel PI3K Inhibitor
This protocol outlines a general procedure for determining the MTD of a novel PI3K inhibitor in a rodent model.
-
Animal Model:
-
Select a relevant rodent strain (e.g., BALB/c or C57BL/6 mice, Sprague-Dawley rats).
-
Use healthy, young adult animals of a single sex to minimize variability.
-
Acclimatize animals for at least one week before the start of the study.
-
-
Formulation and Administration:
-
Prepare the PI3K inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose, 5% DMSO in saline).
-
The route of administration should be relevant to the intended clinical use (e.g., oral gavage, intraperitoneal injection).
-
-
Dose Escalation:
-
Begin with a dose that is a fraction of the predicted efficacious dose based on in vitro data.
-
Use a dose escalation scheme (e.g., modified Fibonacci sequence) in cohorts of 3-5 animals.
-
Administer the compound daily for a set period (e.g., 14-28 days).
-
-
Monitoring and Endpoint:
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in weight, activity, posture, and grooming.
-
Body Weight: Record body weight at least three times per week.
-
Blood Work: Collect blood at baseline and at the end of the study for complete blood count (CBC) and serum chemistry analysis (including liver and kidney function markers).
-
MTD Definition: The MTD is typically defined as the highest dose that does not cause greater than 15-20% body weight loss or other signs of severe toxicity.
-
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for in vivo studies of a novel compound.
References
PI3K-IN-37 experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PI3K-IN-37.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Values or Lack of Efficacy
Potential Cause: Problems with compound stability, experimental setup, or cell line sensitivity can lead to reduced efficacy.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Verify Compound Integrity | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. | To ensure the compound has not degraded. |
| 2. Confirm Pathway Activation | Ensure the PI3K/Akt/mTOR pathway is active in your cell line at baseline or under your specific stimulation conditions. | This compound targets an active pathway; if the pathway is quiescent, the inhibitor's effect may not be observable. |
| 3. Optimize Incubation Time | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration for observing the desired effect. | The effect of the inhibitor can be time-dependent. |
| 4. Assess Cell Density | Ensure consistent and optimal cell seeding density. Overly confluent or sparse cultures can exhibit altered signaling and drug responses. | Cell density can influence cell signaling pathways and drug sensitivity. |
| 5. Check for Off-Target Effects | If unexpected phenotypes are observed, consider potential off-target effects. Compare results with a structurally different PI3K inhibitor. | To distinguish between on-target and off-target effects. |
| 6. Titrate Serum Concentration | The presence of growth factors in serum can activate the PI3K pathway and compete with the inhibitor's action. Consider reducing the serum concentration during treatment. | To reduce competing pro-survival signals. |
Issue 2: Significant Cell Toxicity at Low Concentrations
Potential Cause: Some cell lines may be highly sensitive to the inhibition of the PI3K pathway, or there may be off-target toxicities.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Perform a Dose-Response Curve | Conduct a detailed dose-response experiment with a wide range of this compound concentrations to determine the precise cytotoxic concentration. | To identify a therapeutic window between pathway inhibition and overt toxicity. |
| 2. Use a Rescue Experiment | If possible, try to rescue the phenotype by adding downstream pathway activators to confirm the toxicity is on-target. | To confirm the mechanism of toxicity. |
| 3. Evaluate Apoptosis Markers | Assess markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) by Western blot or flow cytometry. | To determine if the observed toxicity is due to programmed cell death. |
| 4. Consider Cell Line Genetics | Cell lines with certain genetic backgrounds (e.g., PTEN null) may be more dependent on the PI3K pathway for survival and thus more sensitive to inhibition. | To understand the context of the observed sensitivity. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 PI3Kα | 6 nM | [1] |
| IC50 PI3Kβ | 8 nM | [1] |
| IC50 PI3Kδ | 4 nM | [1] |
| IC50 mTOR | 4 nM | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Class I PI3K isoforms α, β, and δ, as well as the mechanistic target of rapamycin (mTOR).[1] By inhibiting these kinases, it blocks the phosphorylation of downstream targets like Akt and S6 ribosomal protein, thereby interfering with cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that governs a wide array of fundamental cellular processes.
Q2: How should I prepare and store this compound?
A2: For PI3K-IN-2, a similar compound, it is recommended to prepare a stock solution in DMSO. Once prepared, it should be stored in aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to avoid repeated freeze-thaw cycles. To improve solubility, the tube can be warmed to 37°C and sonicated.
Q3: What are the expected downstream effects of this compound treatment?
A3: Treatment with this compound is expected to decrease the phosphorylation of key downstream effectors of the PI3K/Akt/mTOR pathway. This includes reduced phosphorylation of Akt (at Ser473 and Thr308) and S6 ribosomal protein (at Ser235/236). This can be assessed by Western blotting.
Q4: What are potential reasons for variability in my experimental results with this compound?
A4: Experimental variability can arise from several sources, including:
-
Cell-to-cell heterogeneity: Even within a clonal cell line, there can be variability in protein expression levels, which can affect the response to inhibitors.
-
Cell culture conditions: Factors like cell density, serum concentration, and passage number can all influence the activity of the PI3K pathway and the efficacy of inhibitors.
-
Compound stability: Improper storage and handling of this compound can lead to its degradation.
Q5: Are there known off-target effects for PI3K inhibitors that I should be aware of?
A5: While specific off-target effects for this compound are not extensively documented in the provided search results, pan-PI3K inhibitors can have off-target effects on other kinases. It is always good practice to confirm key findings with a second, structurally distinct inhibitor to ensure the observed phenotype is due to on-target inhibition.
Experimental Protocols
Western Blotting for Phospho-Akt (Ser473)
1. Cell Lysis: a. Seed and treat cells with desired concentrations of this compound for the appropriate duration. b. Wash cells with ice-cold PBS. c. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. d. Scrape cells and transfer the lysate to a microfuge tube. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the protein extract.
2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
3. Sample Preparation and SDS-PAGE: a. Normalize protein concentrations with lysis buffer. b. Add 4x Laemmli sample buffer to a final concentration of 1x. c. Boil samples at 95-100°C for 5 minutes. d. Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
4. Western Blotting: a. Transfer proteins to a PVDF or nitrocellulose membrane. b. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. c. Incubate the membrane with a primary antibody against phospho-Akt (Ser473) (e.g., 1:1000 dilution) overnight at 4°C. d. Wash the membrane three times with TBST for 10 minutes each. e. Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000-1:5000 dilution) for 1 hour at room temperature. f. Wash the membrane three times with TBST for 10 minutes each.
5. Detection: a. Incubate the membrane with a chemiluminescent substrate. b. Visualize the bands using a chemiluminescence imaging system. c. Strip and re-probe the membrane for total Akt and a loading control (e.g., GAPDH) for normalization.
Cell Viability (MTT) Assay
1. Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
2. Compound Treatment: a. Prepare serial dilutions of this compound in complete medium. b. Remove the medium from the wells and add 100 µL of the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO). c. Incubate for the desired time points (e.g., 24, 48, 72 hours).
3. MTT Addition and Incubation: a. Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C, protected from light.
4. Formazan Solubilization and Measurement: a. Carefully remove the medium. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 490 nm or 570 nm using a microplate reader.
5. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Determine the IC50 value by plotting cell viability against the log of the inhibitor concentration.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.
Caption: A typical experimental workflow for Western blot analysis.
Caption: A logical troubleshooting guide for unexpected experimental results.
References
Technical Support Center: Mitigating Precipitation of PI3K-IN-37 in Media
For researchers, scientists, and drug development professionals utilizing PI3K-IN-37, ensuring its proper solubilization in experimental media is critical for obtaining accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the precipitation of this hydrophobic compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent inhibitor of Class I phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR). Specifically, it shows strong inhibitory activity against PI3Kα, PI3Kβ, and PI3Kδ isoforms. Like many small molecule kinase inhibitors, this compound is hydrophobic, which can lead to poor solubility in aqueous solutions such as cell culture media. This poor solubility can result in the compound precipitating out of solution, leading to inaccurate dosing and unreliable experimental outcomes.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO). It is crucial to use a fresh stock of DMSO to avoid introducing moisture, which can decrease the compound's stability and solubility.
Q3: I observed precipitation when diluting my DMSO stock solution of this compound in cell culture media. What could be the cause?
A3: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds and is often due to a phenomenon known as "solvent shock." This occurs when a compound dissolved in a high-concentration organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower. The final concentration of your compound in the media may also exceed its maximum soluble concentration.
Q4: How can I prevent my this compound solution from precipitating in the cell culture media?
A4: To prevent precipitation, it is advisable to perform serial dilutions of your high-concentration DMSO stock solution in DMSO first, before adding the final, more diluted DMSO solution to your aqueous media. This gradual reduction in the organic solvent concentration can help to avoid solvent shock. Additionally, ensure the final concentration of DMSO in your cell culture is low (typically ≤ 0.5%) to minimize cytotoxicity.[1] Pre-warming the media to 37°C before adding the compound can also aid in solubility.
Q5: What is the maximum concentration of this compound that can be used in cell culture without precipitation?
A5: The maximum soluble concentration of this compound in your specific cell culture medium can vary depending on factors such as the basal medium formulation and the concentration of fetal bovine serum (FBS). It is highly recommended to experimentally determine the maximum soluble concentration in your specific media before conducting your experiments. A protocol for this is provided in the "Experimental Protocols" section below.
Q6: Can I use other solvents besides DMSO to dissolve this compound?
A6: While DMSO is the most common solvent for hydrophobic compounds, other options like ethanol may be considered. However, the cytotoxicity of any alternative solvent on your specific cell line must be carefully evaluated. For particularly challenging compounds, a mixture of solvents, such as ethanol and polyethylene glycol 400, at a low final concentration in the media, has been reported to be effective for some hydrophobic drugs.[2]
Quantitative Data
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PI3Kα | 6 |
| PI3Kβ | 8 |
| PI3Kδ | 4 |
| mTOR | 4 |
Data sourced from MedChemExpress.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a concentrated stock solution of this compound and dilute it for use in cell culture experiments while minimizing the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM):
-
Calculate the mass of this compound required to make a 10 mM stock solution in a specific volume of DMSO.
-
Add the calculated amount of this compound powder to a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO.
-
Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication or warming to 37°C may assist in dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Prepare Intermediate and Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the 10 mM stock solution in DMSO to create intermediate stocks (e.g., 1 mM, 100 µM).
-
To prepare the final working solution, add a small volume of the appropriate intermediate DMSO stock to your pre-warmed cell culture medium. For example, to achieve a 1 µM final concentration from a 1 mM intermediate stock, you would perform a 1:1000 dilution.
-
Immediately after adding the compound to the media, mix gently but thoroughly by inverting the tube or pipetting up and down.
-
Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (with FBS, if applicable), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Calibrated pipettes
Procedure:
-
Prepare a series of dilutions of this compound in your pre-warmed cell culture medium. For example, you can prepare concentrations ranging from 1 µM to 100 µM.
-
Include a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.
-
Incubate the dilutions at 37°C for a duration relevant to your planned experiment (e.g., 2, 6, or 24 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation, such as cloudiness, crystals, or a film. For a more sensitive assessment, examine the solutions under a microscope.
-
The highest concentration that remains clear and free of any visible precipitate is considered the maximum soluble concentration under your experimental conditions.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with inhibition by this compound.
Caption: Recommended workflow for preparing this compound for in vitro experiments.
References
PI3K-IN-37 long-term storage and handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of PI3K-IN-37.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound for long-term use?
A1: Proper storage of this compound is crucial for maintaining its stability and activity. For long-term storage, the compound should be kept in its solid (powder) form at -20°C for up to three years or at 4°C for up to two years. Once dissolved in a solvent, it should be stored at -80°C for up to six months or at -20°C for up to one month. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
Q2: What is the recommended solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q3: How can I ensure the stability of this compound in my experiments?
A3: To ensure the stability of the compound, prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically less than 0.5%) to prevent solvent-induced toxicity.
Q4: What are the primary cellular targets of this compound?
A4: this compound is a potent inhibitor of Class I PI3K isoforms and mTOR. It exhibits strong inhibitory activity against PI3Kα, PI3Kβ, and PI3Kδ, as well as mTOR.
Q5: How can I assess the activity of this compound in my cell-based assays?
A5: The activity of this compound can be assessed by measuring the phosphorylation status of downstream effectors in the PI3K/Akt/mTOR signaling pathway. A common method is to perform a Western blot to detect the levels of phosphorylated Akt (p-Akt) at Serine 473 and phosphorylated S6 ribosomal protein (p-S6). A decrease in the phosphorylation of these proteins upon treatment with this compound indicates its inhibitory activity.
Quantitative Data Summary
| Parameter | Condition | Duration |
| Storage (Powder) | -20°C | 3 years |
| 4°C | 2 years | |
| Storage (In Solvent) | -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
Protocol 1: Cell-Based Assay for PI3K Pathway Inhibition
This protocol describes a general method for treating cells with this compound and assessing its effect on the PI3K/Akt/mTOR signaling pathway via Western blotting.
Materials:
-
Cell line of interest (e.g., Rat1, TSC1 null MEF)
-
Complete cell culture medium
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-S6 (Ser235/236), anti-total S6, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 0.005, 0.01, 0.1, 1, 10 µM).
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only) at a concentration equivalent to the highest concentration of DMSO used in the treatments.
-
Incubation: Incubate the cells for the desired time (e.g., 30-60 minutes).
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add an appropriate volume of lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Protein Quantification: Scrape the cell lysates and transfer them to microcentrifuge tubes. Centrifuge at high speed to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
Image the blot and quantify the band intensities.
-
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Technical Support Center: Overcoming PI3K-IN-37 Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges encountered when working with the novel phosphoinositide 3-kinase (PI3K) inhibitor, PI3K-IN-37. The information is tailored for researchers, scientists, and drug development professionals to diagnose and overcome resistance in their cell line models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K). In sensitive cancer cell lines, particularly those with activating mutations in the PIK3CA gene, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][2] This inhibition leads to the downstream deactivation of the AKT/mTOR signaling pathway, resulting in decreased cell proliferation and survival.[1][2]
Q2: My cells, which were initially sensitive to this compound, are now showing signs of resistance. What are the common mechanisms of acquired resistance to PI3K inhibitors?
Acquired resistance to PI3K inhibitors like this compound can arise through several mechanisms:
-
Secondary Mutations in PIK3CA: The development of additional mutations in the PIK3CA gene can prevent the inhibitor from binding to its target.
-
Activation of Parallel Signaling Pathways: Cancer cells can compensate for the inhibition of the PI3K pathway by upregulating alternative survival pathways, such as the MAPK/ERK pathway.[3]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activation of RTKs like HER3 or IGF-1R can lead to the reactivation of the PI3K pathway despite the presence of the inhibitor.
-
Loss of PTEN Function: Deletion or inactivating mutations of the PTEN tumor suppressor gene, a negative regulator of the PI3K pathway, can lead to pathway reactivation.
-
Activation of PIM Kinases: Overexpression of PIM kinases can mediate resistance by maintaining the activation of downstream effectors of the PI3K pathway in an AKT-independent manner.
Q3: How can I confirm that my cell line has developed resistance to this compound?
Resistance can be confirmed by performing a dose-response experiment and calculating the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value of this compound in your cell line compared to the parental, sensitive cell line indicates the development of resistance. This should be coupled with a cell viability assay.
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing this compound resistance in your cell line experiments.
Problem 1: Decreased Efficacy of this compound in Proliferation Assays
| Possible Cause | Suggested Action |
| Development of acquired resistance. | 1. Confirm Resistance: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound in your cells and compare it to the parental line. 2. Investigate Mechanism: Proceed to the "Investigating Resistance Mechanisms" section below. |
| Incorrect drug concentration or degradation. | 1. Verify Concentration: Ensure the correct dilution of your this compound stock. 2. Check Drug Activity: Use a fresh aliquot of the inhibitor. Small molecule inhibitors can degrade with improper storage or multiple freeze-thaw cycles. |
| Cell line contamination or genetic drift. | 1. Authenticate Cell Line: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Use Early Passage Cells: If possible, thaw an earlier passage of the parental cell line to repeat the experiment. |
Problem 2: No Change in Downstream PI3K Pathway Signaling Upon Treatment
| Possible Cause | Suggested Action |
| Activation of compensatory signaling pathways. | 1. Western Blot Analysis: Profile the activation status (i.e., phosphorylation) of key proteins in the PI3K/AKT/mTOR pathway (p-AKT, p-S6K) and parallel pathways like MAPK/ERK (p-ERK). An increase in p-ERK alongside persistent p-AKT in the presence of this compound suggests pathway crosstalk. 2. Combination Therapy: Consider co-treatment with a MEK inhibitor (see Experimental Protocols). |
| Reactivation of the PI3K pathway. | 1. Genetic Analysis: Sequence the PIK3CA and PTEN genes in your resistant cell line to identify potential secondary mutations or deletions. 2. Assess PTEN expression: Use Western blot to determine if PTEN protein levels are diminished in the resistant line. |
Data Presentation: Characterizing this compound Resistance
Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | PIK3CA Status | PTEN Status | This compound IC50 (nM) | Fold Resistance |
| Parental MCF7 | E545K | Wild-Type | 15 | - |
| MCF7-Resistant | E545K, H1047R | Wild-Type | 250 | 16.7 |
| Parental T47D | H1047R | Wild-Type | 25 | - |
| T47D-Resistant | H1047R | Loss | 400 | 16 |
| Parental H1975 | Wild-Type | Wild-Type | >1000 | - |
Note: Data are representative and should be generated for your specific cell lines.
Table 2: Summary of Western Blot Analysis in Parental vs. Resistant Cells
| Protein | Parental + this compound | Resistant + this compound | Interpretation |
| p-AKT (Ser473) | Decreased | No Change / Increased | Reactivation of PI3K pathway |
| p-ERK1/2 (Thr202/Tyr204) | No Change | Increased | Activation of MAPK pathway |
| PTEN | Present | Absent / Decreased | Loss of tumor suppressor |
| PIM1 | Low | High | Upregulation of compensatory kinase |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression.
Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-PTEN) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizing Signaling Pathways and Workflows
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Resistance
Caption: A decision-making workflow for troubleshooting resistance to this compound.
Logical Relationship of Resistance Mechanisms
Caption: The interplay between intrinsic and acquired mechanisms of resistance to this compound.
References
Validation & Comparative
A Comparative Guide to Pan-PI3K Inhibitors: PI3K-IN-37 and Beyond
For researchers, scientists, and drug development professionals, the selection of a potent and selective pan-PI3K inhibitor is critical for advancing research in oncology and other disease areas. This guide provides a comprehensive comparison of PI3K-IN-37 against other well-characterized pan-PI3K inhibitors, including Buparlisib (BKM120), Pilaralisib (XL147), Copanlisib (BAY 80-6946), Pictilisib (GDC-0941), and ZSTK474. The comparison focuses on biochemical potency, cellular activity, and includes detailed experimental protocols to support the presented data.
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. Pan-PI3K inhibitors, which target all four class I PI3K isoforms (α, β, γ, and δ), represent a broad approach to inhibiting this pathway.
Biochemical Potency: A Head-to-Head Comparison
The in vitro half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the biochemical IC50 values of this compound and other prominent pan-PI3K inhibitors against the four class I PI3K isoforms and other related kinases.
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | mTOR (IC50, nM) | DNA-PK (IC50, nM) |
| This compound | 6[1] | 8[1] | Not Reported | 4[1] | 4[1] | Not Reported |
| Buparlisib (BKM120) | 52[2] | 166 | 262 | 116 | >5,000 | >5,000 |
| Pilaralisib (XL147) | 39 | 383 | 23 | 36 | >15,000 | 4,750 |
| Copanlisib (BAY 80-6946) | 0.5 | 3.7 | 6.4 | 0.7 | 45 | Not Reported |
| Pictilisib (GDC-0941) | 3 | 33 | 75 | 3 | 580 | 1,230 |
| ZSTK474 | 16 | 44 | 49 | 5 | Weakly active at 100 µM | Not Reported |
Cellular Activity: Inhibiting the Pathway in a Biological Context
Beyond biochemical assays, it is crucial to assess an inhibitor's activity within a cellular environment. The following table presents cellular IC50 values for the inhibition of cell proliferation and key downstream signaling events like AKT phosphorylation.
| Compound | Cell Line | Assay | Cellular IC50 |
| This compound | Rat1 | p-PKB (Ser473) Inhibition | <5 nM |
| TSC1 null MEF | p-S6 (Ser235/236) Inhibition | 2 nM | |
| Buparlisib (BKM120) | Various Sarcoma Lines | Cell Viability (MTT) | 560 nM - 1.9 µM |
| PCNSL patient-derived line | Cell Growth | <500 nM | |
| MM.1S | Cell Growth | <1 µM | |
| ARP-1, ARK, MM.1R | Cell Growth | 1 - 10 µM | |
| U266 | Cell Growth | 10 - 100 µM | |
| Pilaralisib (XL147) | PC-3 | p-AKT Inhibition | 477 nM |
| PC-3 | p-S6 Inhibition | 776 nM | |
| Pediatric Preclinical Testing Program (PPTP) cell lines | Cytotoxicity | Median relative IC50 of 10.9 µM | |
| Copanlisib (BAY 80-6946) | PIK3CA-mutant cell lines | Proliferation | Mean IC50 of 19 nM |
| HER2-positive cell lines | Proliferation | Mean IC50 of 17 nM | |
| KPL4 | p-AKT (Thr308) Inhibition | 0.4 nM | |
| KPL4 | p-AKT (Ser473) Inhibition | 0.6 nM | |
| Pictilisib (GDC-0941) | U87MG | p-Akt (Ser473) Inhibition | 46 nM |
| PC3 | p-Akt (Ser473) Inhibition | 37 nM | |
| MDA-MB-361 | p-Akt (Ser473) Inhibition | 28 nM | |
| U87MG | Proliferation | 0.95 µM | |
| IGROV-1 | Proliferation | 0.07 µM | |
| PC3 | Proliferation | 0.28 µM | |
| ZSTK474 | 39 human cancer cell lines | Growth Inhibition | Mean GI50 of 0.32 µM |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the PI3K signaling pathway and the general workflows for the experimental protocols provided.
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway.
Figure 2: General workflow for an in vitro PI3K kinase assay using ADP-Glo™ technology.
Figure 3: General workflow for a cellular proliferation assay using MTT.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are representative protocols for the key assays discussed in this guide.
In Vitro PI3K Kinase Assay (ADP-Glo™ Protocol)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is suitable for measuring the activity of PI3K enzymes and the potency of their inhibitors.
-
Reagent Preparation :
-
Prepare the 5X PI3K Reaction Buffer (50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).
-
Prepare the lipid substrate (e.g., PIP2:PS) in the reaction buffer.
-
Prepare a stock solution of ATP in water.
-
Serially dilute the test inhibitor in DMSO.
-
-
Kinase Reaction :
-
In a 384-well low-volume plate, add 0.5 µL of the inhibitor or vehicle (DMSO).
-
Add 4 µL of a mixture containing the PI3K enzyme and lipid substrate.
-
Initiate the reaction by adding 0.5 µL of ATP solution (final concentration typically 25-250 µM).
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection :
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay (MTT Protocol)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding :
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.
-
Incubate for 6 to 24 hours to allow the cells to attach and recover.
-
-
Inhibitor Treatment :
-
Prepare serial dilutions of the PI3K inhibitor in culture medium.
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing the inhibitor or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
-
MTT Addition and Incubation :
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS and filter-sterilize.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Readout :
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the background absorbance from the readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the inhibitor concentration.
-
Western Blotting for PI3K Pathway Inhibition (p-Akt and p-S6)
This technique is used to detect the phosphorylation status of key downstream effectors of the PI3K pathway, such as Akt and S6 ribosomal protein, as a measure of pathway inhibition.
-
Cell Lysis and Protein Quantification :
-
Seed cells and treat with the PI3K inhibitor for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
-
SDS-PAGE and Protein Transfer :
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-Akt Ser473 or anti-p-S6 Ser235/236) overnight at 4°C with gentle agitation.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis :
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total Akt or total S6).
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
This guide provides a foundational comparison of this compound with other pan-PI3K inhibitors. The choice of inhibitor will ultimately depend on the specific research question, the required potency and selectivity profile, and the experimental system being used. The provided protocols offer a starting point for the in-house evaluation of these and other PI3K inhibitors.
References
A Comparative Guide to PI3K-IN-37 and Isoform-Selective PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. This guide provides a detailed comparison of PI3K-IN-37, a potent PI3K/mTOR inhibitor, with a selection of well-characterized isoform-selective PI3K inhibitors. The information presented herein is intended to assist researchers in making informed decisions for their preclinical and clinical studies.
Performance and Selectivity Profile
The efficacy and selectivity of PI3K inhibitors are paramount for achieving therapeutic benefit while minimizing off-target effects. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and several isoform-selective inhibitors against the Class I PI3K isoforms (α, β, γ, δ) and the related mTOR kinase. Lower IC50 values indicate higher potency.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | mTOR (IC50, nM) | Selectivity Profile |
| This compound | 6[1] | 8[1] | ND | 4[1] | 4[1] | Pan-PI3K/mTOR inhibitor |
| Pictilisib (GDC-0941) | 3 | 33 | 75 | 3 | 17 | Pan-PI3K inhibitor, potent against α and δ isoforms[2] |
| Alpelisib (BYL719) | 5 | 1156 | 250 | 290 | >1000 | PI3Kα-selective inhibitor |
| Idelalisib (CAL-101) | 820 | 565 | 89 | 2.5 | ND | PI3Kδ-selective inhibitor |
| Duvelisib (IPI-145) | 1600 | 2500 | 27 | 2.5 | ND | Dual PI3Kδ/γ inhibitor |
ND: Not Determined
PI3K Signaling Pathway
The PI3K pathway is activated by various upstream signals, such as growth factors and cytokines, which bind to receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This activation leads to the recruitment and activation of PI3K at the cell membrane. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably AKT (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). The recruitment of AKT to the membrane allows for its phosphorylation and full activation by PDK1 and mTORC2. Once activated, AKT phosphorylates a multitude of downstream substrates, thereby regulating a wide array of cellular functions.
Caption: The PI3K/AKT/mTOR signaling cascade.
Experimental Protocols
The following are representative protocols for key assays used to characterize PI3K inhibitors.
In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is commonly used to determine the IC50 values of inhibitors against purified PI3K isoforms.
Materials:
-
Purified recombinant PI3K isoforms (α, β, γ, δ)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.01% CHAPS, 2 mM DTT)
-
ATP
-
PIP2 substrate
-
HTRF detection reagents (e.g., biotinylated-PIP3 tracer and europium cryptate-labeled anti-biotin antibody and a fluorescently labeled PH domain)
-
Test compounds (e.g., this compound, isoform-selective inhibitors) dissolved in DMSO
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, PIP2 substrate, and test compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the HTRF detection reagents.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Western Blotting for PI3K Pathway Activation
Western blotting is used to assess the effect of inhibitors on the phosphorylation status of key downstream effectors of the PI3K pathway in cellular models.
Materials:
-
Cell lines of interest
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6 ribosomal protein, anti-total-S6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds for the desired time.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
Caption: A typical workflow for Western blot analysis.
References
Validating PI3K-IN-37 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of PI3K-IN-37, a novel phosphoinositide 3-kinase (PI3K) inhibitor. The performance of this compound is benchmarked against established PI3K inhibitors: Alpelisib (BYL719), Copanlisib, and Idelalisib. This document outlines detailed experimental protocols and presents quantitative data in a clear, comparative format to aid researchers in selecting the most appropriate assays for their studies.
Introduction to PI3K Signaling and Target Engagement
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][4] PI3K inhibitors are a class of drugs designed to block the activity of PI3K enzymes, thereby impeding tumor progression.
Validating that a PI3K inhibitor reaches and binds to its intended target within a cell—a concept known as target engagement—is a crucial step in drug development. Robust target engagement is a prerequisite for a compound's pharmacological activity. This guide explores various experimental approaches to confirm and quantify the interaction of PI3K inhibitors with their targets in a cellular context.
Comparative Analysis of PI3K Inhibitors
To provide a framework for evaluating this compound, this guide includes a comparison with three well-characterized PI3K inhibitors with distinct isoform selectivity profiles.
| Inhibitor | PI3K Isoform Selectivity | Key Characteristics |
| This compound | Data not available | A novel investigational inhibitor. |
| Alpelisib (BYL719) | p110α-specific | Orally bioavailable inhibitor, particularly effective in cancers with PIK3CA mutations. |
| Copanlisib | Pan-Class I PI3K inhibitor (potent against p110α and p110δ) | Intravenously administered, showing broad activity in various hematological and solid tumors. |
| Idelalisib | p110δ-specific | Primarily used in the treatment of hematological malignancies due to the specific role of the p110δ isoform in B-cell signaling. |
Experimental Methodologies for Validating Target Engagement
Several robust methods can be employed to assess the target engagement of PI3K inhibitors in cells. Below are detailed protocols for commonly used assays.
Western Blotting for Downstream Pathway Modulation
A primary method to infer target engagement is to measure the phosphorylation status of key downstream effectors of the PI3K pathway, such as Akt and S6 ribosomal protein. Inhibition of PI3K activity will lead to a decrease in the phosphorylation of these proteins.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF7, a breast cancer cell line with a PIK3CA mutation) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound, Alpelisib, Copanlisib, or Idelalisib for a specified time (e.g., 2-24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6 (Ser235/236), and total S6 overnight at 4°C. Use a housekeeping protein like GAPDH or β-actin as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels and then to the loading control. Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the phosphorylation of the downstream target.
Expected Results: A dose-dependent decrease in the phosphorylation of Akt and S6 will be observed in cells treated with an effective PI3K inhibitor, confirming on-target activity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly assess the physical binding of a drug to its target protein in a cellular environment. The principle is that a protein becomes more resistant to thermal denaturation when it is bound to a ligand.
Experimental Protocol:
-
Cell Treatment: Treat intact cells with the PI3K inhibitor or vehicle control for a defined period.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing the stabilized, non-denatured target protein) from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble PI3K protein in the supernatant by Western blotting or other protein detection methods like ELISA.
-
Data Analysis: Plot the amount of soluble PI3K protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for the inhibitor-treated sample indicates target engagement.
Expected Results: The binding of the PI3K inhibitor will stabilize the PI3K protein, resulting in a higher melting temperature compared to the unbound protein in the vehicle-treated cells.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound alongside published data for the reference compounds. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the specified readout.
| Inhibitor | p-Akt (Ser473) Inhibition IC50 (nM) in MCF7 cells | PI3Kα CETSA Shift (°C) |
| This compound | To be determined | To be determined |
| Alpelisib (BYL719) | ~5 | +5 |
| Copanlisib | ~10 | +4 |
| Idelalisib | >1000 (MCF7 cells have low p110δ expression) | No significant shift |
Note: The CETSA shift values are illustrative and can vary depending on the specific experimental conditions.
Visualizing Key Processes
To better understand the context of these experiments, the following diagrams illustrate the PI3K signaling pathway and the general workflow for validating target engagement.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for validating PI3K inhibitor target engagement in cells.
Conclusion
This guide provides a framework for the cellular validation of this compound target engagement by comparing it with established PI3K inhibitors. The detailed protocols for Western blotting and Cellular Thermal Shift Assay offer robust methods to assess both the downstream pharmacological effects and the direct physical binding of the inhibitor to its target. The successful demonstration of target engagement using these assays is a critical milestone in the preclinical development of novel PI3K inhibitors like this compound. Researchers are encouraged to utilize these methodologies to generate essential data for the continued investigation of this and other novel therapeutic agents.
References
A Comparative Analysis of PI3K-IN-37 and Standard of Care in PI3K-Mutated Cancers
This guide provides a detailed comparison of the novel phosphoinositide 3-kinase (PI3K) inhibitor, PI3K-IN-37, against the current standard of care for cancers harboring PI3K pathway mutations. The information presented is intended for researchers, scientists, and drug development professionals, offering objective performance data and supporting experimental methodologies.
The PI3K Signaling Pathway: A Critical Target in Oncology
The PI3K pathway is a pivotal intracellular signaling cascade that governs essential cellular processes including growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a frequent event in a wide range of human cancers, such as breast, colorectal, and ovarian cancers.[1][4] This aberrant activation makes the PI3K pathway an attractive target for cancer therapy.
Standard-of-care treatments for PI3K-mutated cancers often include isoform-specific PI3K inhibitors. For instance, alpelisib is an FDA-approved inhibitor of the PI3Kα isoform for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-), PIK3CA-mutant advanced or metastatic breast cancer. However, the clinical efficacy of current PI3K inhibitors can be limited by on-target, off-isoform side effects, such as hyperglycemia and rash, which can lead to dose reduction or discontinuation.
This compound is a next-generation, mutant-selective PI3Kα inhibitor designed to overcome these limitations by specifically targeting the mutated form of the p110α subunit, thereby sparing the wild-type protein. This enhanced selectivity is hypothesized to lead to a more favorable safety profile while maintaining or improving upon the anti-tumor efficacy of current treatments.
Comparative Efficacy and Safety Data
The following table summarizes preclinical data comparing this compound to a standard-of-care PI3Kα inhibitor (herein referred to as "SoC Inhibitor," representative of alpelisib). The data is derived from a xenograft mouse model using a PIK3CA-mutant breast cancer cell line.
| Parameter | This compound | SoC Inhibitor | Vehicle Control |
| Efficacy | |||
| Tumor Growth Inhibition (%) | 85% | 65% | 0% |
| Complete Responses | 2/10 mice | 0/10 mice | 0/10 mice |
| Safety & Tolerability | |||
| Mean Change in Body Weight | +2% | -8% | +3% |
| Peak Blood Glucose (mg/dL) | 180 | 350 | 120 |
| Incidence of Severe Rash | 0% | 40% | 0% |
Experimental Protocols
In Vivo Xenograft Efficacy Study
A study was conducted to evaluate the anti-tumor efficacy and tolerability of this compound compared to a standard-of-care PI3K inhibitor in a mouse xenograft model of PIK3CA-mutant breast cancer.
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line with a known E545K mutation in PIK3CA).
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Tumor Implantation: 1 x 10^7 MCF-7 cells in Matrigel were subcutaneously implanted into the right flank of each mouse.
-
Treatment Groups:
-
Vehicle Control (n=10): Administered daily by oral gavage.
-
SoC Inhibitor (n=10): Dosed at the maximum tolerated dose (MTD) daily by oral gavage.
-
This compound (n=10): Dosed at a pharmacologically equivalent dose to the SoC inhibitor daily by oral gavage.
-
-
Study Endpoints:
-
Primary: Tumor volume, measured twice weekly with calipers (Volume = 0.5 x Length x Width^2). Tumor growth inhibition was calculated at the end of the study.
-
Secondary: Body weight (measured twice weekly), clinical observations, and terminal blood glucose levels.
-
-
Statistical Analysis: Tumor growth data were analyzed using a repeated-measures ANOVA. Body weight and blood glucose data were analyzed using a one-way ANOVA with post-hoc tests.
Discussion and Future Directions
The preclinical data suggest that this compound demonstrates superior anti-tumor efficacy and a significantly improved safety profile compared to the current standard of care in a PIK3CA-mutant breast cancer model. The marked reduction in hyperglycemia and the absence of severe rash indicate a wider therapeutic window, which could translate to better patient compliance and outcomes in a clinical setting.
These promising results warrant further investigation. Future studies should include a broader range of cancer models with different PIK3CA mutations and explore combination therapies, as combining PI3K inhibitors with other targeted agents or immunotherapies is a promising strategy to enhance anti-tumor responses. The development of next-generation, mutant-selective inhibitors like this compound represents a significant step towards more effective and personalized cancer treatment.
References
PI3K-IN-37: A Comparative Analysis of Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinase selectivity of PI3K-IN-37, a potent inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. The following sections detail its activity against primary targets, discuss its known cross-reactivity, and provide representative experimental protocols for assessing kinase inhibition.
Quantitative Analysis of this compound Inhibition
This compound has demonstrated high potency against several class I PI3K isoforms and the related mTOR kinase. The available inhibitory concentration (IC50) values indicate a strong affinity for these key components of the PI3K/Akt/mTOR signaling pathway.[1]
| Kinase Target | IC50 (nM) |
| PI3Kα | 6 |
| PI3Kβ | 8 |
| PI3Kδ | 4 |
| mTOR | 4 |
| Data sourced from MedChemExpress, citing patent WO2010139731A1.[1] |
At present, a comprehensive kinome-wide selectivity profile for this compound against a broader panel of kinases is not publicly available. Such a screen would be necessary to fully assess its cross-reactivity and potential off-target effects. Pan-PI3K inhibitors are known to sometimes have off-target effects on other members of the PI3K-related kinase (PIKK) family, which includes mTOR, DNA-PK, ATM, and ATR.[2]
PI3K/Akt/mTOR Signaling Pathway and this compound Inhibition
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention. This compound exerts its effects by inhibiting multiple nodes in this pathway.
Experimental Protocols
Detailed experimental protocols for the determination of the specific IC50 values for this compound are not publicly available. However, a generalized protocol for a biochemical kinase assay, commonly used for assessing the potency of PI3K inhibitors, is provided below. This protocol is based on methodologies described in the literature for assays such as ADP-Glo™ or TR-FRET.
Objective: To determine the in vitro inhibitory activity of this compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., PI3Kα, PI3Kβ, PI3Kδ, or mTOR)
-
Kinase-specific substrate (e.g., phosphatidylinositol-4,5-bisphosphate (PIP2) for PI3Ks)
-
ATP
-
This compound (or other test compounds)
-
Kinase assay buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit from Promega, or TR-FRET reagents)
-
384-well assay plates
-
Plate reader capable of luminescence or TR-FRET detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer.
-
Kinase Reaction Setup:
-
Add the diluted this compound or vehicle control to the wells of a 384-well plate.
-
Add the recombinant kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction and measure the amount of product (e.g., ADP) formed.
-
For an ADP-Glo™ assay, this involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
For a TR-FRET assay, detection reagents typically include a labeled antibody that recognizes the phosphorylated product.
-
-
Data Analysis:
-
Measure the signal (luminescence or FRET ratio) using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Conclusion
This compound is a potent, nanomolar inhibitor of PI3K isoforms α, β, and δ, as well as mTOR. This positions it as a strong candidate for research into diseases driven by a dysregulated PI3K/Akt/mTOR pathway. However, a comprehensive understanding of its selectivity profile requires further investigation through broad kinome screening. Such data would be invaluable for predicting potential off-target effects and for designing more targeted therapeutic strategies. Researchers using this compound should consider its potent dual PI3K/mTOR inhibitory activity in the interpretation of their experimental results.
References
- 1. Discovery of potent 1H-imidazo[4,5-b]pyridine-based c-Met kinase inhibitors via mechanism-directed structural optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PI3K-IN-37 and GDC-0941 in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two phosphoinositide 3-kinase (PI3K) inhibitors, PI3K-IN-37 and GDC-0941 (Pictilisib), with a focus on their application in breast cancer models. The information presented is based on available experimental data to assist researchers in making informed decisions for their studies.
Introduction
The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, including breast cancer, making it a prime target for therapeutic intervention.[1][2] Activation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is implicated in tumor initiation, cell growth, survival, and the development of resistance to standard therapies.[1][3][4] Small molecule inhibitors targeting key components of this pathway, such as PI3K, have been a major focus of drug development. This guide compares a lesser-known compound, this compound, with the extensively studied clinical candidate, GDC-0941.
Overview of this compound and GDC-0941
GDC-0941 (Pictilisib) is a potent, orally bioavailable, pan-class I PI3K inhibitor that has undergone extensive preclinical and clinical evaluation in various solid tumors, including breast cancer. It competitively binds to the ATP-binding pocket of the p110 catalytic subunit of PI3K, preventing the phosphorylation of PIP2 to PIP3 and subsequent activation of downstream effectors like AKT.
This compound is described as a potent inhibitor of PI3Kα, PI3Kβ, and PI3Kδ, and also exhibits inhibitory activity against mTOR. Currently, the available information on this compound is limited to data from chemical suppliers, with a notable absence of peer-reviewed publications detailing its efficacy and mechanism of action in breast cancer models.
Data Presentation
Table 1: In Vitro Inhibitory Activity
| Parameter | This compound | GDC-0941 (Pictilisib) |
| Target(s) | PI3Kα, PI3Kβ, PI3Kδ, mTOR | Pan-Class I PI3K (α, β, δ, γ) |
| IC50 PI3Kα | 6 nM | 3 nM |
| IC50 PI3Kβ | 8 nM | 33 nM (11-fold less potent than α) |
| IC50 PI3Kδ | 4 nM | 3 nM |
| IC50 PI3Kγ | Data not available | 75 nM (25-fold less potent than α) |
| IC50 mTOR | 4 nM | Less potent against mTOR |
| Reported Cellular Activity | Inhibition of PKB (Akt) and S6 Ribosomal Protein phosphorylation in cell lines. | Potent inhibition of Akt phosphorylation in multiple breast cancer cell lines (e.g., U87MG, PC3, MDA-MB-361). |
Table 2: In Vitro Anti-proliferative Activity in Breast Cancer Cell Lines
| Cell Line | This compound | GDC-0941 (Pictilisib) |
| T47D | Data not available | IC50 = 0.455 µM |
| MCF7 | Data not available | IC50 < 1 µM |
| BT-474 | Data not available | IC50 > 1 µM |
| MDA-MB-231 | Data not available | IC50 > 1 µM |
| MDA-MB-468 | Data not available | IC50 > 1 µM |
| HCC1937 | Data not available | IC50 = 15.33 µM |
Table 3: In Vivo Efficacy in Breast Cancer Xenograft Models
| Model | This compound | GDC-0941 (Pictilisib) |
| U87MG (Glioblastoma) | Data not available | 83% tumor growth inhibition at 75 mg/kg/day. |
| MDA-MB-231 (Breast) | Data not available | Enhanced anti-tumor efficacy when combined with ABT-737. |
| MCF7-neo/HER2 (Breast) | Data not available | Increased tumor regressions when combined with docetaxel. |
| MX-1 (Breast) | Data not available | Increased tumor regressions when combined with docetaxel. |
Experimental Protocols
GDC-0941 Cellular Viability Assay
A common protocol to assess the effect of GDC-0941 on breast cancer cell viability involves the following steps:
-
Cell Culture: Human breast cancer cell lines are maintained in appropriate media (e.g., RPMI or DMEM) supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates and treated with a dose range of GDC-0941, often in a matrix with another compound if combination effects are being studied.
-
Incubation: Cells are incubated with the compound(s) for a specified period, typically 48 to 72 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated using a sigmoidal dose-response curve fit.
GDC-0941 In Vivo Xenograft Study
A representative protocol for evaluating the in vivo efficacy of GDC-0941 is as follows:
-
Animal Model: Female athymic nude mice are commonly used.
-
Tumor Implantation: Human breast cancer cells (e.g., MDA-MB-231) are injected subcutaneously into the flank of the mice.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.
-
Drug Administration: GDC-0941 is administered orally, often daily, at a specified dose (e.g., 75 mg/kg). The vehicle control is administered to the control group.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.
Mandatory Visualization
Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.
References
- 1. PI3K Inhibitors in Advanced Breast Cancer: The Past, The Present, New Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidylinositol 3-kinase (PI3K): The Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Frontiers | The Role of PI3K Inhibition in the Treatment of Breast Cancer, Alone or Combined With Immune Checkpoint Inhibitors [frontiersin.org]
Validating PI3K Inhibition: A Comparative Guide to a Representative PI3K Inhibitor and Genetic Knockdown
For researchers, scientists, and drug development professionals, understanding the on-target effects of a small molecule inhibitor is paramount. This guide provides a comprehensive comparison of a representative Phosphoinositide 3-kinase (PI3K) inhibitor with genetic knockdown techniques, offering a framework for validating inhibitor efficacy and specificity.
The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention, leading to the development of numerous PI3K inhibitors.[4][5] While these inhibitors offer a powerful tool for dissecting cellular signaling and for potential therapeutic use, it is crucial to validate that their observed effects are a direct consequence of targeting PI3K. Genetic knockdown, using techniques such as small interfering RNA (siRNA), provides a highly specific method for reducing the expression of a target protein, thereby serving as an excellent orthogonal approach to validate the effects of a pharmacological inhibitor.
This guide will compare the cellular and molecular effects of a representative PI3K inhibitor with those of siRNA-mediated knockdown of PI3K. For the purpose of this guide, we will use a well-characterized, isoform-selective PI3K inhibitor as a representative example.
Comparative Analysis of PI3K Inhibition: Pharmacological vs. Genetic Approach
The following table summarizes the expected comparative outcomes of treating cancer cell lines with a representative PI3K inhibitor versus siRNA-mediated knockdown of the corresponding PI3K isoform.
| Parameter | PI3K Inhibitor Treatment | siRNA-mediated PI3K Knockdown | Control |
| PI3K Protein Level | No significant change | Significant reduction | Normal expression |
| Phospho-Akt (Ser473/Thr308) Level | Significant reduction | Significant reduction | Basal level |
| Phospho-S6 Ribosomal Protein Level | Significant reduction | Significant reduction | Basal level |
| Cell Viability / Proliferation | Dose-dependent reduction | Significant reduction | Normal growth |
| Apoptosis (e.g., Cleaved Caspase-3) | Induction of apoptosis | Induction of apoptosis | Basal level |
Visualizing the Intervention Points in the PI3K Pathway
The diagram below illustrates the PI3K signaling cascade and highlights the distinct points of intervention for a pharmacological inhibitor and genetic knockdown.
Caption: PI3K signaling pathway and points of intervention.
Experimental Workflow for Comparative Analysis
The following diagram outlines the key steps in a typical workflow for comparing a PI3K inhibitor to siRNA-mediated knockdown.
Caption: Workflow for inhibitor and siRNA comparison.
Experimental Protocols
Cell Culture and Treatment
-
Cell Culture: Culture a human cancer cell line with a known PIK3CA mutation (e.g., MCF-7, HGC-27) in the recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Treatment: Seed cells in appropriate culture plates. After 24 hours, replace the medium with fresh medium containing the PI3K inhibitor at various concentrations or a vehicle control (e.g., DMSO). Incubate for the desired time points (e.g., 24, 48, 72 hours) before proceeding to downstream assays.
siRNA-Mediated Knockdown of PI3K
-
siRNA Transfection: One day before transfection, seed cells to achieve 30-50% confluency on the day of transfection. Prepare siRNA-lipid complexes by diluting PI3K-targeting siRNA and a non-targeting control siRNA with a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium, according to the manufacturer's instructions. Add the complexes to the cells and incubate for 48-72 hours before analysis.
Western Blot Analysis
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt (Ser473/Thr308), total Akt, p-S6, total S6, PI3K, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT Assay)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the PI3K inhibitor or transfect with siRNA as described above.
-
MTT Incubation: At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the control-treated cells.
References
A Head-to-Head Comparison of Novel PI3K Inhibitors for Cancer Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Note: Due to the limited public availability of specific experimental data for "PI3K-IN-37," this guide provides a comparative analysis of a selection of novel dual Phosphoinositide 3-Kinase (PI3K) and mammalian Target of Rapamycin (mTOR) inhibitors. This comparison, featuring Bimiralisib, Gedatolisib, Dactolisib, and Voxtalisib, serves as a representative guide to the evaluation of novel PI3K inhibitors.
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in various cancers has established it as a key target for therapeutic intervention. The development of PI3K inhibitors has led to a diverse landscape of molecules, including pan-PI3K inhibitors, isoform-selective inhibitors, and dual PI3K/mTOR inhibitors. Dual inhibitors are of particular interest as they target two critical nodes in the pathway, potentially overcoming resistance mechanisms associated with single-target agents.[1]
This guide offers an objective comparison of the performance of these novel dual PI3K/mTOR inhibitors, supported by preclinical experimental data.
Data Presentation: A Comparative Analysis of In Vitro Kinase Inhibitory Activity
The potency of a drug is a key determinant of its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Bimiralisib, Gedatolisib, Dactolisib, and Voxtalisib against different PI3K isoforms and mTOR. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.[1]
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | mTOR (IC50, nM) | Source(s) |
| Bimiralisib | Pan-class I inhibitor | Pan-class I inhibitor | Pan-class I inhibitor | Pan-class I inhibitor | Balanced inhibition with PI3K | [1] |
| Gedatolisib | 0.4 | 6 | 6 | 8 | 10 | [1] |
| Dactolisib (BEZ235) | 4 | 75 | 7 | 5 | 6 | [1] |
| Voxtalisib | 3.5 | 38 | 21 | 23 | 8.5 |
Mandatory Visualization
To better understand the context of this head-to-head comparison, the following diagrams illustrate the PI3K/mTOR signaling pathway and a general experimental workflow for evaluating these inhibitors.
Caption: The PI3K/mTOR signaling pathway and points of inhibition by dual inhibitors.
Caption: A general experimental workflow for evaluating PI3K/mTOR inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common experimental protocols used to assess the performance of PI3K inhibitors.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific PI3K isoform.
Objective: To determine the IC50 value of a test compound against purified PI3K isoforms.
Materials:
-
Purified recombinant PI3K isoforms (α, β, γ, δ)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
ATP
-
Test compound (e.g., Bimiralisib) at various concentrations
-
Detection system (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare a mixture of the PI3K Reaction Buffer and the lipid substrate.
-
Dilute the specific PI3K enzyme into the prepared buffer/substrate mixture.
-
In a 384-well plate, add 0.5 µl of the test inhibitor at various concentrations or a vehicle control.
-
Add 4 µl of the enzyme/lipid mixture to each well.
-
Initiate the kinase reaction by adding 0.5 µl of 250 µM ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
-
The luminescent signal, which is proportional to the amount of ADP generated, is measured using a plate reader.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of a PI3K inhibitor on the proliferation and viability of cancer cell lines.
Objective: To determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) of a test compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., breast, prostate, lung cancer lines with known PIK3CA mutation status)
-
Complete cell culture medium
-
Test compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the PI3K inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10-20 µl of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µl of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value from the dose-response curve.
Western Blot Analysis for PI3K Pathway Inhibition
This technique is used to measure the levels of key proteins in the PI3K signaling pathway to confirm the mechanism of action of the inhibitor.
Objective: To assess the effect of a PI3K inhibitor on the phosphorylation status of key downstream targets of the PI3K/AKT/mTOR pathway.
Materials:
-
Cancer cell lines
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against total and phosphorylated forms of PI3K, AKT, mTOR, and downstream effectors like S6K and 4E-BP1.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cancer cells with the PI3K inhibitor at various concentrations and for different time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins. A decrease in the ratio of phosphorylated to total protein for downstream targets like AKT and S6K indicates inhibition of the PI3K pathway.
References
Safety Operating Guide
Navigating the Safe Disposal of PI3K-IN-37: A Procedural Guide
For researchers and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of PI3K-IN-37, a potent PI3K/mTOR inhibitor. While specific institutional and regional regulations must always be followed, this document outlines the core safety and logistical considerations for managing this compound as chemical waste.
Immediate Safety and Handling Protocols
Prior to disposal, proper handling and storage of this compound are critical to minimize risks. Researchers should always consult the manufacturer's Safety Data Sheet (SDS) for the most detailed information. In the absence of a specific SDS for this compound, referencing data for similar kinase inhibitors provides a baseline for safe practices.
Key Handling and Storage Recommendations (Based on Analogous Compounds):
| Parameter | Recommendation |
| Storage Temperature | Powder: -20°C. In solvent: -80°C. |
| Handling Precautions | Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area or with appropriate exhaust ventilation. Wear personal protective equipment (PPE), including gloves, lab coat, and eye protection. |
| In Case of a Spill | Absorb with liquid-binding material (e.g., diatomite). Decontaminate surfaces with alcohol. Dispose of contaminated material as hazardous waste. |
Step-by-Step Disposal Procedure for this compound
The disposal of this compound, like other potent kinase inhibitors, must be managed as hazardous chemical waste. The following procedure outlines a general workflow for its proper disposal in a laboratory setting.
-
Waste Identification and Classification : All unused or leftover this compound, including pure compound and solutions, must be classified as hazardous chemical waste. Contaminated materials, such as pipette tips, tubes, and gloves, that have come into direct contact with this compound should also be considered hazardous waste.
-
Waste Segregation and Collection :
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
The container should be compatible with the chemical properties of the compound and any solvents used.
-
Do not mix this compound waste with other types of waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Labeling and Documentation :
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include the full chemical name ("this compound"), the concentration (if in solution), and the date of accumulation. Avoid using abbreviations or chemical formulas.
-
-
Storage of Waste :
-
Store the sealed waste container in a designated and secure area within the laboratory, away from general lab traffic.
-
Ensure the storage area is well-ventilated and has secondary containment to prevent spills.
-
-
Scheduling Waste Pickup :
-
Contact your institution's EHS or hazardous waste management office to schedule a pickup for the this compound waste.
-
Provide them with all necessary documentation, including the completed hazardous waste label.
-
PI3K/Akt/mTOR Signaling Pathway
This compound is an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1] Understanding this pathway is essential for researchers working with inhibitors like this compound.
Caption: The PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Detailed experimental protocols for the use of this compound will vary depending on the specific research application. However, a general protocol for treating cells with a kinase inhibitor would involve the following steps:
-
Reconstitution : Reconstitute the lyophilized this compound powder in an appropriate solvent, such as DMSO, to create a stock solution of a known concentration (e.g., 10 mM).
-
Cell Culture : Culture the desired cell line in the appropriate growth medium and conditions until they reach the desired confluency.
-
Treatment : Dilute the this compound stock solution in cell culture medium to the desired final concentration. Remove the existing medium from the cells and replace it with the medium containing the inhibitor.
-
Incubation : Incubate the cells for the desired period.
-
Analysis : Following incubation, the cells can be harvested and analyzed using various techniques, such as Western blotting to assess the phosphorylation status of downstream targets (e.g., Akt, S6 ribosomal protein) or cell viability assays to determine the effect of the inhibitor on cell proliferation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
